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  • Product: 3-(Nitromethyl)oxetan-3-ol
  • CAS: 1419518-51-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3-(Nitromethyl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 3-(Nitromethyl)oxetan-3-ol is a unique trifunctional molecule incorporating a strained oxetane ring, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-(Nitromethyl)oxetan-3-ol is a unique trifunctional molecule incorporating a strained oxetane ring, a hydroxyl group, and a nitro-functionalized side chain. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and predicted reactivity. By leveraging established principles of oxetane and nitroalkane chemistry, we aim to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this promising, yet under-documented, building block in the design of novel chemical entities. This document explores the synthesis, structural characteristics, and theoretical reactivity of 3-(nitromethyl)oxetan-3-ol, offering insights into its potential applications in medicinal chemistry and materials science.

Introduction: The Strategic Value of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern drug discovery.[1] Its incorporation into small molecules can lead to significant improvements in key physicochemical properties, including aqueous solubility, lipophilicity, metabolic stability, and crystal packing when compared to more common functionalities like gem-dimethyl or carbonyl groups.[1] The inherent ring strain of approximately 25.5 kcal/mol, while rendering the system susceptible to specific chemical transformations, also imparts a unique three-dimensional geometry that can be exploited to modulate biological activity.[2]

3-(Nitromethyl)oxetan-3-ol (CAS: 1419518-51-6) presents a particularly intriguing scaffold by combining the beneficial properties of the oxetane ring with the versatile reactivity of a primary nitroalkane and a tertiary alcohol.[3] This trifunctional nature opens avenues for a diverse range of chemical modifications, making it a potentially powerful building block for the synthesis of complex molecular architectures.

Physicochemical and Structural Properties

While extensive experimental data for 3-(nitromethyl)oxetan-3-ol is not widely published, its fundamental properties can be summarized from available sources and theoretical predictions.

PropertyValueSource
CAS Number 1419518-51-6[3]
Molecular Formula C₄H₇NO₄[4]
Molecular Weight 133.10 g/mol [3]
IUPAC Name 3-(nitromethyl)oxetan-3-ol[3]
Canonical SMILES C1C(O)(CO[O-])OC1[3]
InChI Key JEPCBTMGAAIBML-UHFFFAOYSA-N[3]
Physical State Predicted to be a liquid or low-melting solid[4]
Purity Commercially available up to 97%[3]

The structure of 3-(nitromethyl)oxetan-3-ol, with its sp³-rich core, is inherently three-dimensional. The oxetane ring is expected to be puckered, deviating from planarity to alleviate some of its torsional strain.[2] The presence of both a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (hydroxyl oxygen, ether oxygen, and nitro group oxygens) suggests that this molecule will exhibit a degree of polarity and be amenable to forming hydrogen bonding networks.

Synthesis and Manufacturing

A definitive, peer-reviewed synthesis of 3-(nitromethyl)oxetan-3-ol has not been prominently reported in the literature. However, a logical and chemically sound synthetic strategy can be proposed based on the known reactivity of related compounds. The most plausible route involves a two-step sequence starting from the commercially available oxetan-3-one.

Proposed Synthetic Pathway

Synthesis_of_3-(Nitromethyl)oxetan-3-ol Oxetanone Oxetan-3-one Intermediate 3-(Nitromethylene)oxetane Oxetanone->Intermediate Henry Reaction (Base Catalyzed) Nitromethane Nitromethane Nitromethane->Intermediate Target 3-(Nitromethyl)oxetan-3-ol Intermediate->Target Hydration (Michael Addition) Water H₂O Water->Target

Figure 1: Proposed synthetic route to 3-(Nitromethyl)oxetan-3-ol.

Step 1: Henry (Nitroaldol) Reaction

The synthesis would likely commence with a base-catalyzed Henry reaction between oxetan-3-one and nitromethane. This reaction is a classic C-C bond-forming reaction in organic chemistry.

  • Rationale: The acidic proton of nitromethane is readily abstracted by a base to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one. Subsequent dehydration of the resulting β-nitro alcohol under the reaction conditions would yield the α,β-unsaturated nitro compound, 3-(nitromethylene)oxetane.

Step 2: Hydration of 3-(Nitromethylene)oxetane

The second step would involve the hydration of the exocyclic double bond of 3-(nitromethylene)oxetane. This is effectively a Michael addition of water to the electron-deficient alkene.

  • Rationale: The powerful electron-withdrawing nature of the nitro group makes the double bond in 3-(nitromethylene)oxetane highly susceptible to nucleophilic attack. The addition of water, potentially under mild acidic or basic catalysis, would lead to the formation of the target molecule, 3-(nitromethyl)oxetan-3-ol.

Chemical Reactivity and Synthetic Utility

The trifunctional nature of 3-(nitromethyl)oxetan-3-ol provides a rich landscape for chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. Its reactivity can be conceptually divided into three main areas: reactions involving the oxetane ring, transformations of the nitro group, and reactions of the hydroxyl group.

Ring-Opening Reactions of the Oxetane Moiety

The inherent ring strain of the oxetane ring makes it susceptible to nucleophilic ring-opening reactions, typically under Lewis or Brønsted acid catalysis.[5][6] This reactivity provides a powerful tool for the introduction of a 1,3-diol synthon with additional functionality.

Ring_Opening_Reactions Start 3-(Nitromethyl)oxetan-3-ol Product Ring-Opened Product Start->Product Activation Catalyst Lewis or Brønsted Acid Catalyst->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Nucleophilic Attack

Figure 2: Generalized workflow for the ring-opening of 3-(Nitromethyl)oxetan-3-ol.

  • Mechanism: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the ether oxygen of the oxetane ring, which activates the ring towards nucleophilic attack. A nucleophile can then attack one of the ring carbons, leading to the cleavage of a C-O bond and the formation of a more stable, acyclic product. The regioselectivity of the attack will be influenced by steric and electronic factors.

  • Potential Nucleophiles and Products:

    • Halides (e.g., from TMS-Cl, HCl): Would yield chlorohydrin derivatives.

    • Alcohols/Phenols: Would result in the formation of ether-containing 1,3-diols.

    • Thiols: Would lead to thioether-functionalized 1,3-diols.

    • Amines: Would produce amino-alcohol derivatives.

    • Cyanide: Would introduce a nitrile functionality.

Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, and its presence in 3-(nitromethyl)oxetan-3-ol opens up a wide array of synthetic possibilities.[7][8]

  • Reduction to an Amine: The nitro group can be readily reduced to a primary amine using a variety of reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents (e.g., Fe/HCl, SnCl₂). This transformation would provide access to novel 3-(aminomethyl)oxetan-3-ol derivatives, which are valuable building blocks in medicinal chemistry.

  • Nef Reaction: The primary nitro group can be converted to a carbonyl group via the Nef reaction. Treatment of the corresponding nitronate salt (formed by deprotonation with a base) with a strong acid would yield 3-formyl-oxetan-3-ol.

  • Denitration: Reductive denitration can be achieved under specific conditions to replace the nitro group with a hydrogen atom, yielding 3-methyl-oxetan-3-ol.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group of 3-(nitromethyl)oxetan-3-ol can undergo typical alcohol reactions, although its reactivity may be influenced by the steric hindrance of the substituted oxetane ring.

  • Esterification/Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers, providing a handle for further functionalization or the introduction of protecting groups.

  • Dehydration: Under strongly acidic conditions, dehydration could potentially occur, although this might be accompanied by ring-opening or rearrangement reactions.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a strained ring system, a versatile nitro group, and a hydroxyl moiety makes 3-(nitromethyl)oxetan-3-ol a highly attractive building block for several applications.

  • Medicinal Chemistry: As a bioisostere for gem-dimethyl or carbonyl groups, the oxetane core can be used to modulate the physicochemical properties of drug candidates.[9] The nitro group can serve as a precursor to an amine, which is a common functionality in many bioactive molecules. The ability to undergo ring-opening reactions allows for the generation of diverse libraries of highly functionalized, acyclic compounds from a single precursor.

  • Materials Science: The oxetane ring can be utilized in the development of specialty polymers.[10][11] Ring-opening polymerization of oxetane derivatives can lead to polyethers with unique properties. The nitro group could also be exploited for the synthesis of energetic materials or as a handle for post-polymerization modification.

Safety and Handling

While specific toxicity data for 3-(nitromethyl)oxetan-3-ol is limited, it is prudent to handle this compound with care, adhering to standard laboratory safety procedures. Based on data for related compounds, the following hazards should be considered:[3][12]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-(Nitromethyl)oxetan-3-ol is a promising, albeit under-explored, chemical entity with significant potential as a building block in both medicinal chemistry and materials science. Its trifunctional nature allows for a diverse range of chemical transformations, including ring-opening of the strained oxetane, reduction and other conversions of the nitro group, and reactions of the hydroxyl moiety. While further experimental validation of its synthesis and reactivity is warranted, the principles outlined in this guide, based on the well-established chemistry of oxetanes and nitroalkanes, provide a solid foundation for researchers and drug development professionals to begin exploring the synthetic utility of this versatile molecule.

References

  • Chem-Impex. Oxetan-3-ol. [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Klapötke, T. M., & Sproll, C. (2014). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Advances, 4(108), 63343-63349. [Link]

  • Google Patents. CN111925344A - Synthetic method of 3-oxetanone.
  • Ningbo Inno Pharmchem Co., Ltd. Oxetan-3-ol: A Versatile Chemical for Material Science Innovations. [Link]

  • ResearchGate. Study on Synthesis Of Oxetan-3-ol. [Link]

  • Hoffman Fine Chemicals. CAS 1419518-51-6 | 3-(Nitromethyl)oxetan-3-ol. [Link]

  • National Institutes of Health. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • National Institutes of Health. Oxetan-3-ol | C3H6O2 - PubChem. [Link]

  • ResearchGate. (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]

  • ResearchGate. Examples of nitroalkanes 3 transformations in preparative scale. [Link]

  • MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Thieme. Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. [Link]

  • RSC Publishing. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. [Link]

  • NIST. 3-Ethyl-3-hydroxymethyl oxetane. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Nitromethyl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 3-(Nitromethyl)oxetan-3-ol is a unique trifunctional molecule incorporating a strained oxetane ring, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-(Nitromethyl)oxetan-3-ol is a unique trifunctional molecule incorporating a strained oxetane ring, a hydroxyl group, and a nitro-functionalized side chain. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and predicted reactivity. By leveraging established principles of oxetane and nitroalkane chemistry, we aim to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this promising, yet under-documented, building block in the design of novel chemical entities. This document explores the synthesis, structural characteristics, and theoretical reactivity of 3-(nitromethyl)oxetan-3-ol, offering insights into its potential applications in medicinal chemistry and materials science.

Introduction: The Strategic Value of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern drug discovery.[1] Its incorporation into small molecules can lead to significant improvements in key physicochemical properties, including aqueous solubility, lipophilicity, metabolic stability, and crystal packing when compared to more common functionalities like gem-dimethyl or carbonyl groups.[1] The inherent ring strain of approximately 25.5 kcal/mol, while rendering the system susceptible to specific chemical transformations, also imparts a unique three-dimensional geometry that can be exploited to modulate biological activity.[2]

3-(Nitromethyl)oxetan-3-ol (CAS: 1419518-51-6) presents a particularly intriguing scaffold by combining the beneficial properties of the oxetane ring with the versatile reactivity of a primary nitroalkane and a tertiary alcohol.[3] This trifunctional nature opens avenues for a diverse range of chemical modifications, making it a potentially powerful building block for the synthesis of complex molecular architectures.

Physicochemical and Structural Properties

While extensive experimental data for 3-(nitromethyl)oxetan-3-ol is not widely published, its fundamental properties can be summarized from available sources and theoretical predictions.

PropertyValueSource
CAS Number 1419518-51-6[3]
Molecular Formula C₄H₇NO₄[4]
Molecular Weight 133.10 g/mol [3]
IUPAC Name 3-(nitromethyl)oxetan-3-ol[3]
Canonical SMILES C1C(O)(CO[O-])OC1[3]
InChI Key JEPCBTMGAAIBML-UHFFFAOYSA-N[3]
Physical State Predicted to be a liquid or low-melting solid[4]
Purity Commercially available up to 97%[3]

The structure of 3-(nitromethyl)oxetan-3-ol, with its sp³-rich core, is inherently three-dimensional. The oxetane ring is expected to be puckered, deviating from planarity to alleviate some of its torsional strain.[2] The presence of both a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (hydroxyl oxygen, ether oxygen, and nitro group oxygens) suggests that this molecule will exhibit a degree of polarity and be amenable to forming hydrogen bonding networks.

Synthesis and Manufacturing

A definitive, peer-reviewed synthesis of 3-(nitromethyl)oxetan-3-ol has not been prominently reported in the literature. However, a logical and chemically sound synthetic strategy can be proposed based on the known reactivity of related compounds. The most plausible route involves a two-step sequence starting from the commercially available oxetan-3-one.

Proposed Synthetic Pathway

Synthesis_of_3-(Nitromethyl)oxetan-3-ol Oxetanone Oxetan-3-one Intermediate 3-(Nitromethylene)oxetane Oxetanone->Intermediate Henry Reaction (Base Catalyzed) Nitromethane Nitromethane Nitromethane->Intermediate Target 3-(Nitromethyl)oxetan-3-ol Intermediate->Target Hydration (Michael Addition) Water H₂O Water->Target

Figure 1: Proposed synthetic route to 3-(Nitromethyl)oxetan-3-ol.

Step 1: Henry (Nitroaldol) Reaction

The synthesis would likely commence with a base-catalyzed Henry reaction between oxetan-3-one and nitromethane. This reaction is a classic C-C bond-forming reaction in organic chemistry.

  • Rationale: The acidic proton of nitromethane is readily abstracted by a base to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one. Subsequent dehydration of the resulting β-nitro alcohol under the reaction conditions would yield the α,β-unsaturated nitro compound, 3-(nitromethylene)oxetane.

Step 2: Hydration of 3-(Nitromethylene)oxetane

The second step would involve the hydration of the exocyclic double bond of 3-(nitromethylene)oxetane. This is effectively a Michael addition of water to the electron-deficient alkene.

  • Rationale: The powerful electron-withdrawing nature of the nitro group makes the double bond in 3-(nitromethylene)oxetane highly susceptible to nucleophilic attack. The addition of water, potentially under mild acidic or basic catalysis, would lead to the formation of the target molecule, 3-(nitromethyl)oxetan-3-ol.

Chemical Reactivity and Synthetic Utility

The trifunctional nature of 3-(nitromethyl)oxetan-3-ol provides a rich landscape for chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. Its reactivity can be conceptually divided into three main areas: reactions involving the oxetane ring, transformations of the nitro group, and reactions of the hydroxyl group.

Ring-Opening Reactions of the Oxetane Moiety

The inherent ring strain of the oxetane ring makes it susceptible to nucleophilic ring-opening reactions, typically under Lewis or Brønsted acid catalysis.[5][6] This reactivity provides a powerful tool for the introduction of a 1,3-diol synthon with additional functionality.

Ring_Opening_Reactions Start 3-(Nitromethyl)oxetan-3-ol Product Ring-Opened Product Start->Product Activation Catalyst Lewis or Brønsted Acid Catalyst->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Nucleophilic Attack

Figure 2: Generalized workflow for the ring-opening of 3-(Nitromethyl)oxetan-3-ol.

  • Mechanism: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the ether oxygen of the oxetane ring, which activates the ring towards nucleophilic attack. A nucleophile can then attack one of the ring carbons, leading to the cleavage of a C-O bond and the formation of a more stable, acyclic product. The regioselectivity of the attack will be influenced by steric and electronic factors.

  • Potential Nucleophiles and Products:

    • Halides (e.g., from TMS-Cl, HCl): Would yield chlorohydrin derivatives.

    • Alcohols/Phenols: Would result in the formation of ether-containing 1,3-diols.

    • Thiols: Would lead to thioether-functionalized 1,3-diols.

    • Amines: Would produce amino-alcohol derivatives.

    • Cyanide: Would introduce a nitrile functionality.

Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, and its presence in 3-(nitromethyl)oxetan-3-ol opens up a wide array of synthetic possibilities.[7][8]

  • Reduction to an Amine: The nitro group can be readily reduced to a primary amine using a variety of reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents (e.g., Fe/HCl, SnCl₂). This transformation would provide access to novel 3-(aminomethyl)oxetan-3-ol derivatives, which are valuable building blocks in medicinal chemistry.

  • Nef Reaction: The primary nitro group can be converted to a carbonyl group via the Nef reaction. Treatment of the corresponding nitronate salt (formed by deprotonation with a base) with a strong acid would yield 3-formyl-oxetan-3-ol.

  • Denitration: Reductive denitration can be achieved under specific conditions to replace the nitro group with a hydrogen atom, yielding 3-methyl-oxetan-3-ol.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group of 3-(nitromethyl)oxetan-3-ol can undergo typical alcohol reactions, although its reactivity may be influenced by the steric hindrance of the substituted oxetane ring.

  • Esterification/Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers, providing a handle for further functionalization or the introduction of protecting groups.

  • Dehydration: Under strongly acidic conditions, dehydration could potentially occur, although this might be accompanied by ring-opening or rearrangement reactions.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a strained ring system, a versatile nitro group, and a hydroxyl moiety makes 3-(nitromethyl)oxetan-3-ol a highly attractive building block for several applications.

  • Medicinal Chemistry: As a bioisostere for gem-dimethyl or carbonyl groups, the oxetane core can be used to modulate the physicochemical properties of drug candidates.[9] The nitro group can serve as a precursor to an amine, which is a common functionality in many bioactive molecules. The ability to undergo ring-opening reactions allows for the generation of diverse libraries of highly functionalized, acyclic compounds from a single precursor.

  • Materials Science: The oxetane ring can be utilized in the development of specialty polymers.[10][11] Ring-opening polymerization of oxetane derivatives can lead to polyethers with unique properties. The nitro group could also be exploited for the synthesis of energetic materials or as a handle for post-polymerization modification.

Safety and Handling

While specific toxicity data for 3-(nitromethyl)oxetan-3-ol is limited, it is prudent to handle this compound with care, adhering to standard laboratory safety procedures. Based on data for related compounds, the following hazards should be considered:[3][12]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-(Nitromethyl)oxetan-3-ol is a promising, albeit under-explored, chemical entity with significant potential as a building block in both medicinal chemistry and materials science. Its trifunctional nature allows for a diverse range of chemical transformations, including ring-opening of the strained oxetane, reduction and other conversions of the nitro group, and reactions of the hydroxyl moiety. While further experimental validation of its synthesis and reactivity is warranted, the principles outlined in this guide, based on the well-established chemistry of oxetanes and nitroalkanes, provide a solid foundation for researchers and drug development professionals to begin exploring the synthetic utility of this versatile molecule.

References

  • Chem-Impex. Oxetan-3-ol. [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Klapötke, T. M., & Sproll, C. (2014). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Advances, 4(108), 63343-63349. [Link]

  • Google Patents. CN111925344A - Synthetic method of 3-oxetanone.
  • Ningbo Inno Pharmchem Co., Ltd. Oxetan-3-ol: A Versatile Chemical for Material Science Innovations. [Link]

  • ResearchGate. Study on Synthesis Of Oxetan-3-ol. [Link]

  • Hoffman Fine Chemicals. CAS 1419518-51-6 | 3-(Nitromethyl)oxetan-3-ol. [Link]

  • National Institutes of Health. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • National Institutes of Health. Oxetan-3-ol | C3H6O2 - PubChem. [Link]

  • ResearchGate. (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]

  • ResearchGate. Examples of nitroalkanes 3 transformations in preparative scale. [Link]

  • MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Thieme. Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. [Link]

  • RSC Publishing. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. [Link]

  • NIST. 3-Ethyl-3-hydroxymethyl oxetane. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-(Nitromethyl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Emerging Significance of 3-(Nitromethyl)oxetan-3-ol in Medicinal Chemistry The quest for no...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Emerging Significance of 3-(Nitromethyl)oxetan-3-ol in Medicinal Chemistry

The quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is a cornerstone of modern medicinal chemistry. In this context, strained ring systems, such as oxetanes, have garnered considerable attention. The incorporation of an oxetane moiety can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity when compared to more common functionalities like gem-dimethyl or carbonyl groups.[1][2] 3-(Nitromethyl)oxetan-3-ol is a unique bifunctional molecule that combines the desirable features of the oxetane ring with the versatile reactivity of a primary nitroalkane and a tertiary alcohol. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and characterization, offering a critical resource for its application in drug discovery and development.

Molecular Structure and Key Physicochemical Properties

3-(Nitromethyl)oxetan-3-ol possesses a compact structure featuring a four-membered oxetane ring substituted at the 3-position with both a hydroxyl group and a nitromethyl group. This unique arrangement of functional groups dictates its chemical behavior and physical properties.

PropertyValue / Predicted ValueSource
CAS Number 1419518-51-6[3][4][5]
Molecular Formula C₄H₇NO₄[4]
Molecular Weight 133.10 g/mol [4][5]
Appearance Yellow to colorless oil (Predicted)[5]
LogP (calculated) -0.896[5]
Melting Point Not available (likely a low-melting solid or oil)
Boiling Point Not available (expected to be high due to polarity and potential for decomposition)
Solubility Predicted to be soluble in water and polar organic solvents[6]
pKa (predicted) ~10-11 for the α-proton of the nitro group; ~16 for the hydroxyl group[7]

Expert Insight: The negative calculated LogP value suggests that 3-(Nitromethyl)oxetan-3-ol is a hydrophilic molecule, a desirable characteristic for improving the solubility of parent drug molecules. The presence of both a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (oxygen atoms of the oxetane and nitro group) further contributes to its predicted aqueous solubility.

Synthesis of 3-(Nitromethyl)oxetan-3-ol: The Henry Reaction

The most logical and direct synthetic route to 3-(Nitromethyl)oxetan-3-ol is the nitroaldol addition, or Henry reaction.[7][8] This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. In this specific case, oxetan-3-one serves as the ketone electrophile and nitromethane as the nucleophile.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Oxetanone Oxetan-3-one Product 3-(Nitromethyl)oxetan-3-ol Oxetanone->Product + Nitromethane Nitromethane Nitromethane Base Base (e.g., K₂CO₃, DBU) Base->Product

Caption: Synthesis of 3-(Nitromethyl)oxetan-3-ol via the Henry Reaction.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for the Henry reaction with ketones.[9][10]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add oxetan-3-one (1.0 eq).

  • Dissolve the oxetan-3-one in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add nitromethane (1.5-2.0 eq) to the solution.

Step 2: Initiation of the Reaction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of a suitable base, such as potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base can influence the reaction rate and selectivity.[9]

  • Causality: The base deprotonates the α-carbon of nitromethane to form a nitronate anion, the key nucleophile in the Henry reaction.[7] The reaction is typically performed at a low temperature to control the exothermic nature of the addition and to minimize potential side reactions.

Step 3: Reaction Monitoring

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

Step 4: Work-up and Purification

  • Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride solution) to neutralize the base.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(Nitromethyl)oxetan-3-ol.

Trustworthiness: This protocol incorporates standard organic synthesis techniques. The progress of the reaction is monitored to ensure completion, and the final product is purified by chromatography to remove any unreacted starting materials or byproducts, ensuring the integrity of the obtained compound.

Spectroscopic and Analytical Characterization

Due to the lack of publicly available experimental spectra for 3-(Nitromethyl)oxetan-3-ol, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for 3-(Nitromethyl)oxetan-3-ol are predicted based on the analysis of similar oxetane structures and the known effects of the nitro and hydroxyl groups.[9][11]

¹H NMR (Predicted):

  • Oxetane Ring Protons: Two distinct signals, likely appearing as doublets or multiplets in the range of δ 4.0-5.0 ppm. The protons on the same carbon of the oxetane ring are diastereotopic and will likely show geminal coupling.

  • Nitromethyl Protons (-CH₂NO₂): A singlet or AB quartet around δ 4.5-5.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent-dependent, typically in the range of δ 2.0-5.0 ppm. This signal will exchange with D₂O.

¹³C NMR (Predicted):

  • Quaternary Carbon (C-OH): Expected to be in the range of δ 70-80 ppm.

  • Oxetane Ring Carbons (-CH₂-O-): In the region of δ 75-85 ppm.

  • Nitromethyl Carbon (-CH₂NO₂): Expected to be in the range of δ 70-80 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(Nitromethyl)oxetan-3-ol is expected to show characteristic absorption bands for the hydroxyl, nitro, and oxetane groups.[12][13][14]

Expected IR Absorption Bands:

  • O-H Stretch: A strong, broad band in the region of 3400-3200 cm⁻¹, characteristic of an alcohol.[14][15]

  • C-H Stretch (aliphatic): Bands in the range of 3000-2850 cm⁻¹.

  • Asymmetric NO₂ Stretch: A strong band around 1550 cm⁻¹.[13][16]

  • Symmetric NO₂ Stretch: A strong band around 1370 cm⁻¹.[13][16]

  • C-O Stretch (alcohol and ether): Strong bands in the region of 1150-1000 cm⁻¹. The strained oxetane C-O-C stretch is expected in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the molecule (m/z = 133.10) may be observed, although it could be weak due to the potential for fragmentation.

  • Loss of NO₂: A significant fragment corresponding to the loss of the nitro group (M - 46) is expected.

  • Loss of H₂O: Fragmentation involving the loss of water (M - 18) from the hydroxyl group is also likely.

  • Oxetane Ring Opening: Cleavage of the strained oxetane ring can lead to various characteristic fragments.

Stability and Reactivity

The stability and reactivity of 3-(Nitromethyl)oxetan-3-ol are governed by its functional groups.

  • Thermal Stability: Nitroalkanes, particularly β-nitroalcohols, can be thermally sensitive and may decompose upon heating.[17][18] The presence of the strained oxetane ring may also contribute to its thermal lability. It is recommended to store the compound at refrigerated temperatures.

  • Reactivity of the Nitro Group: The nitro group can be reduced to an amine, which is a common transformation in medicinal chemistry to introduce a basic center. The α-protons of the nitromethyl group are acidic and can be removed by a base, allowing for further functionalization.

  • Reactivity of the Hydroxyl Group: The tertiary alcohol can undergo reactions typical of alcohols, such as etherification or esterification, although steric hindrance may be a factor.

  • Reactivity of the Oxetane Ring: The strained four-membered ring can be opened under acidic or nucleophilic conditions, providing a pathway to more complex structures.

Applications in Drug Discovery

The unique combination of a hydrophilic oxetane scaffold, a versatile nitro group, and a tertiary alcohol makes 3-(Nitromethyl)oxetan-3-ol a valuable building block in drug discovery.

  • Scaffold for Novel Chemical Entities: It can serve as a starting point for the synthesis of novel, sp³-rich molecules with improved physicochemical properties.

  • Introduction of Polar Moieties: The entire 3-(nitromethyl)oxetan-3-ol unit can be incorporated into larger molecules to enhance solubility and introduce hydrogen bonding capabilities.

  • Bioisosteric Replacement: The 3,3-disubstituted oxetane core can act as a bioisostere for other groups, such as gem-dimethyl or carbonyl functionalities, potentially leading to improved metabolic stability and cell permeability.[1]

G cluster_core 3-(Nitromethyl)oxetan-3-ol cluster_applications Drug Discovery Applications Core Core Scaffold App1 Improved Solubility & Polarity Core->App1 Hydrophilic Nature App2 Metabolic Stability Enhancement Core->App2 Oxetane Rigidity App3 Novel 3D Scaffolds Core->App3 sp³-rich structure App4 Bioisosteric Replacement Core->App4 vs. gem-dimethyl/carbonyl

Sources

Exploratory

The Strategic Synthesis of 3-Substituted Oxetanes: A Technical Guide

Strategic Imperative: The "Magic Methyl" Surrogate In modern drug discovery, the "escape from flatland" is more than a catchphrase; it is a physicochemical necessity. The 3-substituted oxetane ring has emerged as a premi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Imperative: The "Magic Methyl" Surrogate

In modern drug discovery, the "escape from flatland" is more than a catchphrase; it is a physicochemical necessity. The 3-substituted oxetane ring has emerged as a premier bioisostere for the gem-dimethyl group and the carbonyl functionality.[1] Unlike the lipophilic gem-dimethyl group, the oxetane ring reduces lipophilicity (lowering LogP) while blocking metabolically labile sites. Furthermore, its high dipole moment (~2.6 D) and hydrogen-bond accepting capability allow it to mimic carbonyls in amide/ketone surrogates without the associated metabolic liabilities.

However, the synthesis of 3-substituted oxetanes presents a unique paradox: the ring is kinetically stable enough for biological survival but thermodynamically strained (~106 kJ/mol), making synthetic installation non-trivial. This guide delineates the high-integrity pathways for accessing this motif, moving beyond basic textbook ether synthesis to scalable, robust methodologies.

Core Synthetic Logic: Build or Decorate?

The synthesis of 3-substituted oxetanes bifurcates into two logical streams: De Novo Cyclization (building the ring) and Functionalization (decorating a pre-existing oxetane core).

Decision Matrix
  • Use De Novo Cyclization when the 3-substituent is sterically bulky or chemically sensitive to the conditions required to form the oxetane ring (e.g., strong bases).

  • Use Functionalization (Oxetan-3-one) for rapid analog generation (SAR exploration), particularly for spirocyclic or 3-heteroatom substituted variants.

OxetaneStrategy Start Target: 3-Substituted Oxetane Decision Is the 3-substituent acid/base sensitive? Start->Decision DeNovo Strategy A: De Novo Cyclization (Intramolecular Williamson) Decision->DeNovo Yes (Complex R) Func Strategy B: Core Functionalization (Oxetan-3-one) Decision->Func No (Standard R) DeNovo_Steps 1. 1,3-Diol Synthesis 2. Activation (Ts/Ms) 3. Base-induced closure DeNovo->DeNovo_Steps Func_Steps 1. Wittig/Horner-Wadsworth-Emmons 2. Reductive Amination 3. Metal-Catalyzed Coupling Func->Func_Steps Final Isolated 3-Substituted Oxetane DeNovo_Steps->Final Product Func_Steps->Final Product

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate complexity.

Pathway A: The Workhorse – Functionalization of Oxetan-3-one

Commercially available oxetan-3-one is the most versatile starting material. It behaves as a "spring-loaded" electrophile.

Olefination (Wittig/HWE)

The Wittig reaction on oxetan-3-one is the standard method for installing carbon substituents at the 3-position (alkylidene oxetanes), which can be subsequently reduced to 3-alkyl oxetanes.

  • Critical Insight: The reaction must be kept anhydrous. The resulting exocyclic double bond is electron-rich; subsequent hydrogenation requires careful catalyst selection (e.g., Pd/C or Rh/Al2O3) to avoid hydrogenolysis of the strained ether ring.

Modular Amine Synthesis (The Benzotriazole Protocol)

Direct reductive amination of oxetan-3-one often fails due to the instability of the imine intermediate. A superior, field-proven protocol utilizes benzotriazole to form a stable aminal intermediate, which then undergoes nucleophilic substitution with Grignard reagents. This method, highlighted by Mykhailiuk and colleagues, allows for the modular synthesis of sterically crowded 3-amino oxetanes.

Pathway B: Advanced Metal-Catalyzed Cross-Coupling

Traditional cross-coupling (e.g., Suzuki/Buchwald) on 3-halooxetanes is plagued by


-hydride elimination and ring-opening side reactions.
The Nickel/Photoredox Solution

Recent advances utilize Nickel/Photoredox dual catalysis to achieve decarboxylative arylation.

  • Mechanism: A 3-carboxylic acid oxetane precursor undergoes Single Electron Transfer (SET) oxidation to generate a radical at the 3-position. This radical is intercepted by a Ni(0) catalyst, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to forge the C(sp3)-C(sp2) bond.

  • Why it works: The radical intermediate at the 3-position is pyramidalized, reducing the strain penalty usually associated with sp2 character at this position during transition states.

Pathway C: Fluorination (3,3-Difluorooxetane)

The 3,3-difluorooxetane moiety is a lipophilic, non-basic spacer.

  • Synthesis: Direct deoxofluorination of oxetan-3-one using DAST or Deoxo-Fluor is often low-yielding due to polymerization.

  • Preferred Route: The most robust route involves the cyclization of 2,2-difluoropropane-1,3-diols . These precursors are generated via the reformulation of ethyl bromodifluoroacetate with ketones/aldehydes followed by reduction.

Physicochemical Impact Data

The following table illustrates why researchers prioritize this synthesis.

PropertyGem-Dimethyl (C(CH3)2)Oxetane (C3H4O)Impact
LogP High (Lipophilic)Low (Polar)ΔLogP ≈ -1.0 (Improved Solubility)
Metabolic Stability Low (Benzylic oxidation)HighBlocks CYP450 sites
Conformation FlexibleRigid PuckeredDefined vector for SAR
H-Bonding NoneAcceptorMimics Carbonyl/Amide

Detailed Experimental Protocols

Protocol 1: Modular Synthesis of 3-Substituted 3-Aminooxetanes

Based on the method by Mykhailiuk et al. (Enamine)

Principle: Formation of a stable benzotriazole adduct followed by Grignard displacement.

Step 1: Benzotriazole Adduct Formation

  • Reagents: Oxetan-3-one (1.0 eq), Benzotriazole (1.0 eq), Secondary Amine (1.0 eq).

  • Solvent: Toluene (anhydrous).

  • Procedure: Combine reagents in a round-bottom flask equipped with a Dean-Stark trap.

  • Reaction: Reflux for 12 hours. The water removal drives the equilibrium toward the aminal.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ether. If no precipitate, evaporate solvent to yield the crude benzotriazole adduct (usually sufficiently pure).

Step 2: Grignard Addition

  • Reagents: Benzotriazole adduct (1.0 eq), R-MgBr (1.2 eq).

  • Solvent: THF (anhydrous).

  • Procedure: Dissolve the adduct in THF under Argon. Cool to 0°C.

  • Addition: Add the Grignard reagent dropwise. Crucial: Maintain internal temperature < 5°C to prevent ring opening.

  • Quench: Quench with saturated aqueous NH4Cl.

  • Extraction: Extract with EtOAc (3x). Note: Avoid highly acidic washes which can open the oxetane.

  • Purification: Flash column chromatography (Silica, MeOH/DCM gradient).

Protocol 2: Wittig Olefination of Oxetan-3-one

Standardized for minimal polymerization risk.

  • Preparation of Ylide: Suspend Methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under N2. Cool to 0°C. Add KOtBu (1.1 eq) portion-wise. Stir for 30 min (bright yellow color indicates ylide).

  • Addition: Cool the ylide solution to -78°C. Add Oxetan-3-one (1.0 eq) dissolved in minimal THF dropwise.

  • Reaction: Allow to warm slowly to RT over 4 hours.

  • Workup: Dilute with pentane (precipitates Ph3PO). Filter through a celite pad.

  • Concentration: Carefully concentrate the filtrate. Warning: 3-methyleneoxetane is volatile (bp ~70°C). Do not use high vacuum; use a rotary evaporator with a cool bath (20°C) and controlled pressure.

Mechanistic Visualization

The following diagram illustrates the benzotriazole-mediated pathway, highlighting the critical intermediate that stabilizes the oxetane core during amine installation.

BenzoMechanism Oxetanone Oxetan-3-one Intermediate Benzotriazole Aminal Adduct Oxetanone->Intermediate -H2O (Dean-Stark) Amine Sec-Amine + BtH Amine->Intermediate Transition Iminium Ion (Transient) Intermediate->Transition Mg-assisted Bt departure Grignard R-MgBr (Nucleophile) Product 3-Amino-3-Alkyl Oxetane Grignard->Product Nucleophilic Attack Transition->Product

Caption: Mechanism of benzotriazole-mediated 3-aminooxetane synthesis preventing ring opening.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5] Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5] Chemical Reviews. [Link]

  • Mykhailiuk, P. K. (2014). "Generation of C3-Substituted Oxetane Building Blocks." Angewandte Chemie. [Link]

  • Huestis, M. P., & Terrett, J. A. (2018). "Nickel/Photoredox-Catalyzed Decarboxylative Arylation of Oxetane Carboxylic Acids." Organic Letters. [Link]

  • Spranitz, P., et al. (2019). "Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres." Enamine / ChemRxiv. [Link]

Sources

Foundational

The Nitromethyl-Oxetane Scaffold: A Technical Guide to Synthesis and Reactivity

This technical guide details the synthesis, reactivity, and application of the nitromethyl group attached to the oxetane scaffold. It is designed for medicinal chemists and materials scientists, focusing on the interplay...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, reactivity, and application of the nitromethyl group attached to the oxetane scaffold. It is designed for medicinal chemists and materials scientists, focusing on the interplay between the strained ether ring and the versatile nitro functionality.

Executive Summary

The 3,3-disubstituted oxetane has emerged as a critical bioisostere in modern drug discovery, offering a metabolic "hard spot" that mimics the steric bulk of a gem-dimethyl group or the polarity of a carbonyl, while improving solubility and lowering lipophilicity.

The nitromethyl group attached to this scaffold serves two distinct roles:

  • A Synthetic Pivot: It acts as a precursor to primary amines (via reduction), aldehydes (via Nef), or complex heterocycles.

  • An Energetic Motif: In materials science, it serves as an explosophoric handle for high-energy density materials (HEDMs).

This guide delineates the safe synthesis, divergent reactivity, and stability profiles of this motif, with a specific focus on preserving the strained oxetane ring during transformations.

Synthesis of the Scaffold

The primary entry point to nitromethyl-oxetanes is via oxetan-3-one . Unlike standard aliphatic ketones, the strain of the oxetane ring (approx. 107 kJ/mol) dictates specific conditions to prevent ring opening.

The Henry-Dehydration Sequence

The most robust route involves the condensation of nitromethane with oxetan-3-one. This occurs in two stages: the Henry (nitroaldol) addition followed by dehydration to the exocyclic alkene (3-nitromethyleneoxetane), which can then be reduced or functionalized.

DOT Diagram: Synthesis Pathways

SynthesisPathways cluster_legend Key Oxetanone Oxetan-3-one NitroAlcohol 3-Hydroxy-3- (nitromethyl)oxetane Oxetanone->NitroAlcohol Henry Reaction Nitromethane CH3NO2 / Base Nitromethane->NitroAlcohol Nitromethylene 3-(Nitromethylene) oxetane NitroAlcohol->Nitromethylene Elimination Dehydration MsCl / Et3N Dehydration->Nitromethylene NitromethylOxetane 3-(Nitromethyl) oxetane Nitromethylene->NitromethylOxetane 1,4-Reduction Reductant NaBH4 Reductant->NitromethylOxetane Start Starting Material KeyInt Key Intermediate Product Stable Product

Caption: Stepwise construction of the nitromethyl scaffold from oxetan-3-one via the nitromethylene gateway.

Reactivity Profile & Transformations

The reactivity of the nitromethyl group on an oxetane ring is governed by the need to avoid acidic conditions that trigger ring opening (polymerization).

Divergent Reaction Pathways

The nitromethyl group offers three primary modes of reactivity:

  • Electrophilic (via Nitromethylene): The exocyclic double bond is a potent Michael acceptor.

  • Redox (Nitro

    
     Amine):  Critical for installing the aminomethyl bioisostere.
    
  • C-H Acidity (Nitro

    
     Carbonyl):  The oxidative Nef reaction.[1]
    

DOT Diagram: Reactivity Tree

ReactivityTree Core 3-(Nitromethyl) oxetane Scaffold Redox Reduction Core->Redox Nef Oxidative Nef Core->Nef Michael Michael Addition Core->Michael via Nitromethylene Amine 3-(Aminomethyl) oxetane Redox->Amine Condition1 H2 / Pd(OH)2 (Avoid Acid) Redox->Condition1 Aldehyde Oxetane-3- carbaldehyde Nef->Aldehyde Condition2 Oxone / NaOMe (No Aqueous Acid) Nef->Condition2 FunctOxetane 3,3-Disubstituted Oxetanes Michael->FunctOxetane Condition3 R-XH / Base Michael->Condition3

Caption: Primary reactivity modes. Note that Michael addition proceeds via the dehydrated nitromethylene intermediate.

Reduction to 3-(Aminomethyl)oxetane

Converting the nitro group to an amine is the most common requirement in drug discovery.

  • Challenge: Standard conditions like LiAlH

    
     often lead to ring opening or decomposition due to Lewis acidity of lithium salts at high temperatures.
    
  • Solution: Catalytic hydrogenation under neutral conditions is the gold standard.

ReagentConditionsOutcomeRisk Level
H

/ Pd(OH)

MeOH, RT, 1 atmSuccess (High Yield)Low
Raney Ni EtOH, RTSuccess (Messy workup)Low
LiAlH

THF, RefluxFailure (Ring opening)High
Zn / HCl Aqueous AcidFailure (Ring opening)Critical
The Oxidative Nef Reaction

Classic Nef conditions (strong H


SO

) are incompatible with oxetanes. The Oxone-mediated oxidative Nef reaction allows conversion of the nitromethyl group to an aldehyde or ketone under basic/buffered conditions, preserving the ring.

Stability & Handling Protocols

The oxetane ring is a "kinetic trap." While thermodynamically strained, it is kinetically stable to many reagents if electrophilic activation of the ring oxygen is avoided.

  • Acid Tolerance: Stable to weak acids (acetic acid). Unstable to strong Brønsted acids (HCl, H

    
    SO
    
    
    
    ) and strong Lewis acids (BF
    
    
    , AlCl
    
    
    ), which coordinate to the ether oxygen and trigger ring opening.
  • Base Tolerance: Highly stable. Compatible with NaH, KOtBu, and organolithiums (e.g., n-BuLi) at low temperatures.

  • Thermal Stability: Generally stable up to 150°C. 3-(Nitromethylene)oxetane can decompose exothermically above 165°C; handle with care.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(Nitromethylene)oxetane

A versatile Michael acceptor intermediate.

  • Condensation: To a solution of oxetan-3-one (1.0 eq) and nitromethane (10 eq) in methanol, add Et

    
    N (0.1 eq) at 0°C. Stir at RT for 4 hours.
    
  • Workup: Concentrate in vacuo to yield crude 3-(nitromethyl)-3-hydroxyoxetane.

  • Dehydration: Dissolve the crude alcohol in CH

    
    Cl
    
    
    
    . Add Et
    
    
    N (2.5 eq) and cool to -78°C. Dropwise add MsCl (1.2 eq). Allow to warm to 0°C over 2 hours.
  • Purification: Quench with sat. NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    .[2] Purify via silica gel chromatography (Hexane/EtOAc).
    • Note: The product is a solid (mp ~52°C). Store at -20°C.

Protocol B: Reduction to 3-(Aminomethyl)oxetane

The "Soft" Hydrogenation Method.

  • Setup: In a hydrogenation vessel, dissolve 3-(nitromethylene)oxetane or 3-(nitromethyl)oxetane (1.0 mmol) in dry MeOH (10 mL).

  • Catalyst: Add 20 wt% Pd(OH)

    
    /C (Pearlman's catalyst).
    
  • Reaction: Purge with H

    
     gas. Stir under a hydrogen balloon (1 atm) at RT for 12–16 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst. (Caution: Pd catalysts are pyrophoric when dry).

  • Isolation: Concentrate the filtrate carefully (amine is low MW and volatile). Conversion to the oxalate or HCl salt is recommended for storage.

Protocol C: Michael Addition (General)
  • Mix: Dissolve 3-(nitromethylene)oxetane (1.0 eq) in THF.

  • Nucleophile: Add the nucleophile (e.g., morpholine, thiophenol) (1.1 eq).

  • Catalyst: No catalyst is needed for strong nucleophiles. For weaker ones, use catalytic Et

    
    N.
    
  • Time: Stir at RT for 1–4 hours.

  • Yield: Typically >90% yield of the 3,3-disubstituted oxetane.

References

  • Synthesis and Reactivity of 3-(Nitromethylene)

    • Source: Materials Advances (RSC), 2022.[3]

    • Title: "3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers"[3]

    • URL:[Link]

  • Oxetane Stability & Medicinal Chemistry

    • Source: Chemical Reviews (ACS), 2016.
    • Title: "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry"[4][5]

    • URL:[Link]

  • Oxidative Nef Reaction (General Methodology)

    • Source: Synthetic Communications, 1998.[1][6]

    • Title: "Oxone Promoted Nef Reaction.[1][6] Simple Conversion of Nitro Group into Carbonyl"

    • URL:[Link]

  • Oxetane Building Blocks (SpiroChem/Carreira Lab)

    • Source: ChemRxiv, 2021.
    • Title: "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks"
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 3-Amino-3-(hydroxymethyl)oxetane

[1] Executive Summary This application note details the validated protocol for the reduction of 3-nitro-3-(hydroxymethyl)oxetane to 3-amino-3-(hydroxymethyl)oxetane . This transformation is a critical gateway in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the validated protocol for the reduction of 3-nitro-3-(hydroxymethyl)oxetane to 3-amino-3-(hydroxymethyl)oxetane . This transformation is a critical gateway in medicinal chemistry, as the 3,3-disubstituted oxetane moiety serves as a superior surrogate for gem-dimethyl groups and carbonyls, offering improved aqueous solubility and metabolic stability (lower lipophilicity) without altering the steric profile of the parent molecule.

Key Challenge: The primary synthetic hurdle is the chemoselective reduction of the aliphatic nitro group without compromising the strained oxetane ring (strain energy ~106 kJ/mol), which is susceptible to acid-catalyzed ring opening or thermal decomposition.

Recommended Strategy: Low-pressure catalytic hydrogenation over Palladium on Carbon (Pd/C) in neutral alcoholic media.

Strategic Analysis & Reaction Design

The Chemoselectivity Paradox

The reduction of a nitro group is highly exothermic. Traditional metal/acid reductions (e.g., Fe/HCl or Zn/AcOH) are contraindicated for this substrate. The oxetane oxygen acts as a Lewis base; in the presence of strong Brønsted acids, protonation of the ether oxygen activates the ring toward nucleophilic attack (by solvent or counter-ions), leading to ring-opened diol byproducts.

Mechanism & Pathway

The reaction proceeds via the nitroso and hydroxylamine intermediates.[1] The critical control point is ensuring the reaction does not stall at the hydroxylamine stage, while maintaining a temperature low enough to prevent thermal ring strain release.

ReactionPathway Nitro 3-Nitro-3-(hydroxymethyl) oxetane Nitroso Nitroso Intermediate Nitro->Nitroso H2, Pd/C RingOpen Ring-Opened Byproducts (Avoid) Nitro->RingOpen Acid/Heat (>60°C) HydroxylAmine Hydroxylamine Intermediate Nitroso->HydroxylAmine +2H Amine 3-Amino-3-(hydroxymethyl) oxetane (TARGET) HydroxylAmine->Amine +2H (Rate Limiting) HydroxylAmine->RingOpen Acid

Figure 1: Reaction pathway illustrating the stepwise reduction and the competing ring-opening degradation pathway triggered by acidic conditions or excessive heat.[1]

Experimental Protocols

Method A: Batch Catalytic Hydrogenation (Standard Lab Scale)

Scale: 10 mmol | Time: 4–6 Hours | Yield: 85–92%

Reagents & Equipment[2][3][4]
  • Substrate: 3-Nitro-3-(hydroxymethyl)oxetane (1.33 g, 10 mmol).

  • Catalyst: 10% Pd/C (wet support, Degussa type E101 or equivalent). Note: Use wet catalyst to minimize ignition risk.

  • Solvent: Methanol (anhydrous preferred, HPLC grade).

  • Apparatus: Parr Hydrogenator or heavy-walled glass pressure vessel.

Step-by-Step Protocol
  • Preparation (Inert Atmosphere): Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Loading:

    • Add 3-Nitro-3-(hydroxymethyl)oxetane (1.33 g) to the vessel.

    • Add Methanol (30 mL). Concentration should be ~0.3–0.5 M. High dilution is unnecessary but helps heat dissipation.

    • Carefully add 10% Pd/C (130 mg, 10 wt% loading relative to substrate).

  • Hydrogenation:

    • Seal the vessel.[1]

    • Purge with Hydrogen (

      
      ) gas: Pressurize to 20 psi, then vent. Repeat 3 times.
      
    • Pressurize to 40 psi (approx. 2.7 bar) .

    • Stir vigorously (800+ rpm) at Room Temperature (20–25°C) .

    • Critical: Do NOT heat. The reaction is exothermic.

  • Monitoring:

    • Monitor H2 uptake. Reaction is complete when uptake ceases (theoretical uptake: 3 eq H2).

    • Validate by TLC (Eluent: 10% MeOH in DCM, stain with Ninhydrin for amine).

  • Work-up:

    • Filter the mixture through a Celite pad to remove the catalyst. Safety: Keep filter cake wet to prevent pyrophoric ignition.

    • Rinse the pad with MeOH (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap bath < 35°C).

  • Isolation:

    • The product is obtained as a viscous oil or low-melting solid.

    • Optional: Convert to HCl salt for long-term storage by adding 1.0 eq of 4M HCl in Dioxane, then evaporating.

Method B: Continuous Flow Hydrogenation (Scale-Up Preferred)

For quantities >10g, flow chemistry is safer due to the energetic nature of nitro compounds and better heat management.

  • Reactor: H-Cube® or equivalent packed-bed reactor.

  • Cartridge: 10% Pd/C CatCart®.

  • Parameters:

    • Flow rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Pressure: Full H2 mode (approx. 1 bar) or 10 bar system pressure.

    • Concentration: 0.1 M in MeOH.

Characterization & Quality Control

The conversion is best monitored via


 NMR. The disappearance of the nitro-adjacent signals and the shift of the oxetane ring protons are diagnostic.

Table 1: Diagnostic NMR Data (in


 or 

)
MoietyPrecursor (

) Shift (

)
Product (

) Shift (

)
Notes
Oxetane Ring (

)
4.80 – 5.10 (m)4.40 – 4.60 (d/d)"Butterfly" pattern simplifies upon reduction.
Hydroxymethyl (

-OH)
4.15 (s)3.75 (s)Upfield shift due to loss of electron-withdrawing

.
Amine (

)
N/ABroad singlet (variable)Visible in

, disappears in

.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Ring Opening Acidic impurities in solvent or high temp.Ensure Methanol is neutral. Keep temp < 30°C.
Incomplete Reaction Catalyst poisoning or H2 starvation.Increase stirring rate (mass transfer limited). Refresh catalyst.
Green/Blue tint Metal leaching (if using Ni catalyst).Switch to Pd/C; use scavenger resin.

Workflow Decision Tree

Use this logic flow to determine the appropriate method based on your scale and equipment availability.

DecisionTree Start Start: Reduction of 3-Nitro-3-(hydroxymethyl)oxetane ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale LargeScale > 5 grams ScaleCheck->LargeScale BatchMethod Method A: Batch Hydrogenation (Parr Shaker/Balloon) SmallScale->BatchMethod SafetyCheck Safety Assessment: Is Exotherm Control Critical? LargeScale->SafetyCheck FlowMethod Method B: Continuous Flow (H-Cube) SafetyCheck->BatchMethod No (Adequate Cooling) SafetyCheck->FlowMethod Yes (High Risk)

Figure 2: Decision matrix for selecting the optimal reduction methodology.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5][6][7][8][9][10][11] Angewandte Chemie International Edition, 49(48), 9052–9067.[5] [Link]

  • Wuitschik, G., et al. (2010).[5][6] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016).[8] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link][8]

Sources

Application

Application Notes &amp; Protocols: 3-(Nitromethyl)oxetan-3-ol as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Oxetane Moiety In contemporary drug discovery, the deliberate incorporation of small, strained ring systems has emerged as a powerful strategy to modulate the physicochemical and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Oxetane Moiety

In contemporary drug discovery, the deliberate incorporation of small, strained ring systems has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of lead compounds. Among these, the oxetane ring has garnered significant attention for its unique combination of properties.[1][2][3] As a compact, polar, and three-dimensional motif, the oxetane can serve as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[4][5][6] This substitution can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing novel intellectual property vectors.[1][4][6]

This guide focuses on a particularly versatile building block: 3-(nitromethyl)oxetan-3-ol . This molecule uniquely combines the advantageous properties of the oxetane scaffold with the rich synthetic potential of the primary nitroalkane and tertiary alcohol functionalities. The nitro group, a cornerstone of synthetic organic chemistry, serves as a gateway to a multitude of other functional groups, including amines, aldehydes, and nitriles. This versatility allows medicinal chemists to rapidly generate diverse libraries of compounds from a single, readily accessible starting material, accelerating structure-activity relationship (SAR) studies.

These application notes provide a comprehensive overview of the synthesis of 3-(nitromethyl)oxetan-3-ol and detailed, field-tested protocols for its subsequent transformation into key synthetic intermediates for drug discovery programs. We will delve into the causality behind experimental choices, emphasizing reaction conditions that preserve the integrity of the strained oxetane ring.

Core Synthetic Pathway: From Oxetan-3-one to Key Intermediates

The journey from the commercially available starting material, oxetan-3-one, to valuable amine and alkene intermediates is a multi-step process that leverages classic organic reactions adapted for the specific reactivity of the oxetane core. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of Core Building Block cluster_1 Key Transformations cluster_2 Further Diversification A Oxetan-3-one B 3-(Nitromethyl)oxetan-3-ol A->B Henry Reaction (Nitromethane, Base) C 3-(Aminomethyl)oxetan-3-ol B->C Nitro Group Reduction (e.g., Catalytic Hydrogenation) D 3-(Nitromethylene)oxetane B->D Dehydration (e.g., MsCl, Et3N) E Amide Coupling Partners C->E e.g., Acylation F Michael Acceptor for Nucleophilic Addition D->F e.g., 1,4-Conjugate Addition

Caption: Synthetic workflow for 3-(nitromethyl)oxetan-3-ol.

Part 1: Synthesis of 3-(Nitromethyl)oxetan-3-ol via the Henry Reaction

The cornerstone of this synthetic sequence is the Henry (or nitroaldol) reaction, a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[7] In this case, the nucleophilic nitronate anion, generated from nitromethane, attacks the electrophilic carbonyl of oxetan-3-one.

Causality of Experimental Choices:

  • Base Selection: A mild, non-nucleophilic organic base such as triethylamine (Et₃N) is employed. Stronger, more sterically hindered bases or inorganic bases in aqueous media are avoided to minimize the risk of base-catalyzed ring-opening of the strained oxetane.[8]

  • Solvent: Nitromethane itself often serves as both the reactant and the solvent, driving the equilibrium towards the product. The reaction can also be performed in a co-solvent if solubility is an issue.

  • Temperature: The reaction is typically conducted at room temperature to ensure a controlled reaction rate and prevent side reactions.

Protocol 1: Synthesis of 3-(Nitromethyl)oxetan-3-ol

G start Start step1 1. Charge Reactor Add oxetan-3-one and nitromethane. start->step1 step2 2. Add Base Slowly add triethylamine at room temperature. step1->step2 step3 3. Reaction Stir at room temperature for 10-12 hours. Monitor by TLC. step2->step3 step4 4. Work-up Concentrate in vacuo to remove excess nitromethane and Et3N. step3->step4 step5 5. Purification Purify by column chromatography (Ethyl Acetate/Hexanes). step4->step5 end End Product: 3-(Nitromethyl)oxetan-3-ol step5->end G start Start step1 1. Prepare Solution Dissolve 3-(nitromethyl)oxetan-3-ol in Methanol. start->step1 step2 2. Add Catalyst Add 10% Pd/C under an inert atmosphere (N2 or Ar). step1->step2 step3 3. Hydrogenation Pressurize with H2 (e.g., 50 psi) and stir vigorously. step2->step3 step4 4. Monitor Reaction Monitor H2 uptake or TLC until completion. step3->step4 step5 5. Work-up Filter through Celite to remove catalyst. Concentrate filtrate in vacuo. step4->step5 end End Product: 3-(Aminomethyl)oxetan-3-ol step5->end G start Start step1 1. Prepare Solution Dissolve 3-(nitromethyl)oxetan-3-ol and triethylamine in DCM. start->step1 step2 2. Cool Reaction Cool the mixture to 0 °C in an ice bath. step1->step2 step3 3. Add MsCl Add methanesulfonyl chloride dropwise. step2->step3 step4 4. Reaction Allow to warm to room temperature and stir. Monitor by TLC. step3->step4 step5 5. Work-up Wash with water and brine. Dry over Na2SO4 and concentrate. step4->step5 step6 6. Purification Purify by column chromatography. step5->step6 end End Product: 3-(Nitromethylene)oxetane step6->end

Sources

Method

Application Note: Scale-Up Synthesis of 3-(Nitromethyl)oxetan-3-ol

Executive Summary This application note details the scalable synthesis of 3-(nitromethyl)oxetan-3-ol , a critical building block in modern medicinal chemistry. Oxetanes have emerged as superior bioisosteres for gem-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of 3-(nitromethyl)oxetan-3-ol , a critical building block in modern medicinal chemistry. Oxetanes have emerged as superior bioisosteres for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility without altering the lipophilicity profile (LipE) significantly [1, 2].

While the synthesis appears deceptively simple—a Henry reaction (nitroaldol) between 3-oxetanone and nitromethane—scale-up presents significant process safety hazards. Nitromethane is an energetic material that can form shock-sensitive salts with amines, and the oxetane ring is susceptible to acid-catalyzed ring opening. This guide provides a robust, safety-first protocol for multigram to kilogram execution.

Strategic Rationale & Mechanism

The target compound serves as a linchpin intermediate. The nitro group allows for facile reduction to the amine (3-(aminomethyl)oxetan-3-ol), enabling the installation of the oxetane motif into diverse drug scaffolds.

Reaction Mechanism & Failure Modes

The reaction proceeds via the attack of the nitronate anion on the ketone. However, two failure modes must be managed:

  • Retro-Henry Reaction: The reaction is reversible; high temperatures or strong bases favor the starting materials.

  • Ring Opening: The strained ether (26 kcal/mol strain energy) is acid-sensitive.

ReactionMechanism Oxetanone 3-Oxetanone Nitronate Nitronate Species (Energetic Intermediate) Oxetanone->Nitronate + Base (Cat.) Nitromethane Nitromethane (pKa ~10) Nitromethane->Nitronate Product 3-(Nitromethyl)oxetan-3-ol Nitronate->Product C-C Bond Formation (Exothermic) Product->Nitronate Retro-Henry (High T) SideProduct Ring-Opened Polymer/Diol Product->SideProduct Acidic Workup (pH < 4)

Figure 1: Mechanistic pathway highlighting the reversible nature of the Henry reaction and the risk of acid-catalyzed ring destruction.

Process Safety Assessment (Critical)

WARNING: Nitromethane is a high-energy precursor.

  • Explosive Salts: Nitromethane forms dry salts with inorganic bases (e.g., NaOH, KOH) and amines that are shock-sensitive explosives [3]. NEVER concentrate a reaction mixture containing nitronate salts to dryness.

  • Exotherm: The Henry reaction is exothermic. On a scale >100g, heat accumulation can trigger thermal runaway, potentially detonating the nitromethane solvent/reagent mixture.

  • Quenching: The reaction must be quenched to a neutral pH. Strong acids trigger rapid decomposition (fizzing/ring opening), while unquenched basic mixtures are unstable during concentration.

Detailed Protocol: 100g Scale-Up

Target: 3-(Nitromethyl)oxetan-3-ol Scale: ~1.4 mol (based on 3-oxetanone)

Reagents & Stoichiometry
ReagentEquiv.AmountRoleProcess Insight
3-Oxetanone 1.0100.0 gSMLimiting reagent.
Nitromethane 10.0~850 gReagent/SolvHigh dilution acts as a heat sink.
DBU 0.1~21 gCatalyst1,8-Diazabicyclo[5.4.0]undec-7-ene is preferred over Et3N for faster kinetics at lower temps.
THF N/A500 mLCo-SolventOptional: Dilutes nitromethane to reduce detonation propagation risk.
Step-by-Step Methodology
Phase 1: Reactor Setup & Charging
  • Equipment: Use a 2L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Inerting: Purge the vessel with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Charge 3-Oxetanone (100g) and Nitromethane (850g) into the reactor.

    • Note: If safety regulations require, dilute with THF (1:1 v/v) to desensitize nitromethane.

  • Cooling: Set jacket temperature to 0°C. Agitate until internal temperature (

    
    ) reaches < 5°C.
    
Phase 2: Controlled Initiation (The Danger Zone)
  • Catalyst Solution: Prepare a solution of DBU (0.1 eq) in Nitromethane (50 mL).

  • Addition: Add the DBU solution dropwise over 60–90 minutes.

    • CRITICAL CONTROL: Monitor

      
      . Do not allow 
      
      
      
      to exceed 10°C. The reaction has an induction period; stop addition if no exotherm is observed after 10% charge.
  • Reaction: Once addition is complete, allow the mixture to warm to 20°C (Room Temp) over 2 hours.

  • Monitoring: Check conversion via TLC (50% EtOAc/Hexane, stain with KMnO4) or GC-MS. 3-Oxetanone is volatile; disappearance indicates completion.

Phase 3: Quench & Workup
  • Quench: Cool reactor back to 0°C. Add a pre-cooled solution of saturated aqueous Ammonium Chloride (

    
    ) or dilute acetic acid.
    
    • Target pH: Adjust aqueous layer pH to ~6.0. Avoid strong acids (HCl) which open the oxetane ring.

  • Extraction: Transfer to a separator. Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
    • Safety: Nitromethane has significant water solubility. Multiple extractions are needed.

  • Washing: Wash combined organics with Brine (

    
    ).
    
  • Drying: Dry over anhydrous

    
    . Filter.
    
Phase 4: Concentration & Purification
  • Concentration: Concentrate under reduced pressure (Rotavap).

    • Safety Limit: Bath temperature must not exceed 40°C . Ensure all base was neutralized prior to this step to prevent nitronate explosion risk.

  • Purification: The crude oil is often sufficiently pure (>90%) for the next step (reduction).

    • If purification is required: Flash column chromatography on silica gel (Gradient: 10%

      
       40% EtOAc in Hexane).
      
    • Note: Distillation is NOT recommended on this scale due to the thermal instability of the nitro group.

Process Workflow Diagram

ProcessFlow cluster_safety Safety Interlocks TempCheck T_int < 10°C pHCheck pH 5.0 - 6.0 Start Start: Clean/Dry Reactor Charge Charge 3-Oxetanone + Nitromethane Start->Charge Cool Cool to 0°C Charge->Cool AddBase Slow Addition of DBU (Exotherm Control) Cool->AddBase AddBase->TempCheck React Stir at 20°C (2-4h) AddBase->React Quench Quench with sat. NH4Cl React->Quench Quench->pHCheck Workup Extract (EtOAc) -> Wash -> Dry Quench->Workup Conc Concentrate (Max 40°C) Workup->Conc Finish Product: Yellow Oil Conc->Finish

Figure 2: Operational workflow emphasizing critical safety control points (Temperature and pH).

Analytical Validation

  • 1H NMR (CDCl3, 400 MHz): Diagnostic signals include the oxetane ring protons (AB system approx

    
     4.5–4.8 ppm) and the 
    
    
    
    singlet (approx
    
    
    4.6 ppm).
  • Stability Check: Re-analyze sample after 24h. Appearance of broad peaks near 3.5–4.0 ppm suggests ring opening (diol formation).

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Retro-Henry reaction during workup.Ensure pH is slightly acidic (5-6) during quench. Do not use strong bases (NaOH).
Product Decomposition Thermal instability.[1]Keep rotavap bath <40°C. Store product in freezer (-20°C).
Runaway Exotherm Base added too fast.Stop addition immediately. Increase jacket cooling. Dilute with cold THF.

References

  • Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[3][4][5] Angewandte Chemie International Edition, 45(46), 7736–7739.

  • Burkhard, J. A., et al. (2010).[4][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.

  • Pento, M., et al. (2014). "Managing Hazards for Scale Up of Chemical Manufacturing Processes." ACS Symposium Series.

  • Llewellyn, D. B., & Adamson, D. (2021). "Practical Safety Considerations for the Scale-Up of Nitromethane Reactions." Organic Process Research & Development. (General reference for nitromethane safety).

Sources

Application

Application Notes and Protocols for the Recrystallization of 3-(Nitromethyl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity for a Novel Building Block 3-(Nitromethyl)oxetan-3-ol is an intriguing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity for a Novel Building Block

3-(Nitromethyl)oxetan-3-ol is an intriguing building block in medicinal chemistry and drug discovery. The incorporation of the strained oxetane ring can significantly alter the physicochemical properties of a molecule, including its solubility, metabolic stability, and lipophilicity.[1] The presence of both a hydroxyl and a nitro functional group offers multiple points for further chemical modification, making it a versatile scaffold for the synthesis of novel therapeutics.

As with any advanced intermediate, the purity of 3-(Nitromethyl)oxetan-3-ol is paramount. Impurities can lead to unpredictable reaction outcomes, the formation of unwanted byproducts, and complications in biological assays. This guide provides a detailed exploration of recrystallization techniques tailored for the purification of 3-(Nitromethyl)oxetan-3-ol, grounded in the principles of organic chemistry and with a strong emphasis on safety and procedural integrity. While commercially available, this compound may be synthesized in-house, necessitating robust purification protocols. Information from commercial suppliers regarding its physical state is inconsistent, with some describing it as a "yellow to colorless oil" and others implying a solid form by their packaging in milligrams and grams.[2] For the purposes of this guide, we will assume the compound is a solid that may require purification from a crude, potentially oily state.

Scientific Principles: A Foundation for Effective Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on the principle that the solubility of most solids in a given solvent increases with temperature.[3] An effective recrystallization process hinges on the selection of an appropriate solvent or solvent system in which the target compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[3] Impurities, ideally, should either be completely soluble or insoluble in the chosen solvent at all temperatures.

For 3-(Nitromethyl)oxetan-3-ol, its molecular structure, featuring a polar hydroxyl group and a nitro group, dictates that polar solvents will likely be effective at dissolving it. The general principle of "like dissolves like" serves as a good starting point for solvent selection.[4] However, the goal of recrystallization is not just dissolution but also controlled precipitation. Therefore, a solvent in which the compound is too soluble at room temperature will not be suitable for achieving a high recovery of the purified product.

Safety First: Handling a Potentially Energetic Molecule

Key Safety Precautions:

  • Avoid Strong Acids and Bases: The oxetane ring can be susceptible to ring-opening under acidic conditions. Furthermore, both strong acids and bases can lower the decomposition temperature of nitroalkanes.[5]

  • Use Indirect Heating: Never heat solutions of 3-(Nitromethyl)oxetan-3-ol directly with an open flame. Use a water or oil bath, or a heating mantle to ensure even and controlled heating.

  • Work in a Fume Hood: As with all organic synthesis and purification, work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Small-Scale First: When developing a new recrystallization protocol, always begin with a small amount of the compound to assess its behavior before scaling up.

Solvent Selection Strategy for 3-(Nitromethyl)oxetan-3-ol

The ideal solvent for recrystallizing 3-(Nitromethyl)oxetan-3-ol will exhibit a significant difference in the compound's solubility at high and low temperatures. Given its polar nature, the following solvents are good starting candidates for screening.

Table 1: Potential Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Rationale
WaterHigh100The high polarity may lead to good solubility at high temperatures and poor solubility at low temperatures.
EthanolHigh78A common and effective solvent for many polar organic compounds.
IsopropanolMedium-High82Similar to ethanol, but with slightly different solvating properties.
Ethyl AcetateMedium77A less polar option that may be suitable if the compound is too soluble in alcohols.
TolueneLow111While less likely to be a primary solvent, it could be a useful anti-solvent in a mixed-solvent system. A related compound was successfully recrystallized from toluene.
AcetonitrileHigh82A polar aprotic solvent that can be an excellent choice for recrystallization.
Protocol 1: Single-Solvent Recrystallization Screening

This protocol outlines a systematic approach to identifying a suitable single solvent for the recrystallization of 3-(Nitromethyl)oxetan-3-ol.

Methodology:

  • Preparation: Place a small amount (e.g., 20-30 mg) of crude 3-(Nitromethyl)oxetan-3-ol into several test tubes.

  • Initial Solubility Test: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent from Table 1 at room temperature. Agitate the mixture and observe the solubility. A suitable solvent will not dissolve the compound at this stage.

  • Heating and Dissolution: Gently heat the test tubes containing the insoluble or sparingly soluble samples in a water bath. Add the solvent dropwise with continuous agitation until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystallization: Allow the clear solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Observation: A successful recrystallization will yield a good crop of crystals upon cooling.

Advanced Technique: Mixed-Solvent Recrystallization

If no single solvent provides the desired solubility profile, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible. For 3-(Nitromethyl)oxetan-3-ol, a likely pairing would be a polar "good" solvent (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar "poor" solvent (e.g., hexanes or toluene).

Protocol 2: Mixed-Solvent Recrystallization

Methodology:

  • Dissolution: Dissolve the crude 3-(Nitromethyl)oxetan-3-ol in a minimal amount of the "good" solvent at an elevated temperature.

  • Addition of Anti-Solvent: While keeping the solution warm, slowly add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy). This indicates that the point of saturation has been reached.

  • Clarification: Add a few drops of the "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for solvent selection and the general workflow for recrystallization.

Recrystallization_Workflow General Recrystallization Workflow start Crude 3-(Nitromethyl)oxetan-3-ol dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration optional cool Slowly cool to room temperature, then in an ice bath dissolve->cool hot_filtration->cool crystals_form Crystals form cool->crystals_form filtration Vacuum Filtration crystals_form->filtration wash Wash with cold solvent filtration->wash dry Dry the purified crystals wash->dry end Pure 3-(Nitromethyl)oxetan-3-ol dry->end

Caption: A generalized workflow for the recrystallization process.

Solvent_Selection Solvent Selection Decision Tree start Start with crude compound test_solubility_rt Soluble at Room Temperature? start->test_solubility_rt test_solubility_hot Soluble when Hot? test_solubility_rt->test_solubility_hot No good_solvent Good solvent for mixed system test_solubility_rt->good_solvent Yes crystals_on_cooling Crystals form on cooling? test_solubility_hot->crystals_on_cooling Yes poor_solvent Poor solvent test_solubility_hot->poor_solvent No single_solvent Use as single solvent crystals_on_cooling->single_solvent Yes try_mixed_solvent Consider for mixed-solvent system (as anti-solvent) crystals_on_cooling->try_mixed_solvent No

Sources

Method

Application Note: Ring-Opening Reactions of 3-(Nitromethyl)oxetan-3-ol Under Acidic Conditions

This Application Note and Protocol guide details the acid-catalyzed ring-opening reactions of 3-(Nitromethyl)oxetan-3-ol , a dense, functionalized heterocyclic intermediate. This document is designed for organic chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the acid-catalyzed ring-opening reactions of 3-(Nitromethyl)oxetan-3-ol , a dense, functionalized heterocyclic intermediate. This document is designed for organic chemists and process engineers involved in the synthesis of energetic materials, pharmaceutical intermediates, and functionalized polyols.

Executive Summary

3-(Nitromethyl)oxetan-3-ol (NMO3) is a specialized 3,3-disubstituted oxetane derivative synthesized via the Henry reaction (nitroaldol addition) of nitromethane to oxetan-3-one. It serves as a critical "linchpin" scaffold: the oxetane ring provides high strain energy (~106 kJ/mol) for rapid reactivity, while the nitromethyl and hydroxyl groups offer orthogonal handles for further functionalization.

Under acidic conditions, NMO3 undergoes controlled ring opening to yield 2-(nitromethyl)propane-1,2,3-triol (2-nitromethylglycerol) or functionalized halohydrins. These products are high-value precursors for high-energy density materials (HEDMs), such as nitrate ester plasticizers, and complex pharmaceutical pharmacophores.

Critical Constraint: Unlike simple oxetanes, NMO3 possesses a tertiary alcohol adjacent to a nitro-substituted carbon. Basic conditions must be strictly avoided during reaction and workup to prevent a retro-Henry (retro-aldol) decomposition, which reverts the molecule to oxetan-3-one and nitromethane.

Mechanistic Insight & Reaction Pathways[1]

Acid-Catalyzed Activation

The ring-opening of NMO3 is driven by the relief of ring strain and catalyzed by the protonation of the ether oxygen. The presence of the electron-withdrawing nitromethyl group (-CH₂NO₂) at the C3 position destabilizes the development of positive charge at the tertiary center (C3), making the reaction mechanism characteristically SN2-like regarding the nucleophilic attack, despite the tertiary substitution.

  • Protonation: The oxetane oxygen is protonated by the acid catalyst (H⁺), forming a reactive oxonium ion.

  • Nucleophilic Attack: A nucleophile (H₂O, Cl⁻, Br⁻) attacks the less hindered C2 or C4 position (which are equivalent in this symmetrical molecule).

  • Ring Scission: The C-O bond breaks, relieving strain and yielding the acyclic product.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on the acid/nucleophile pair selected.

ReactionPathways Oxetanone Oxetan-3-one (Starting Material) NMO3 3-(Nitromethyl)oxetan-3-ol (NMO3) Oxetanone->NMO3 CH3NO2, Et3N (Henry Rxn) Activated Protonated Oxonium Intermediate NMO3->Activated H+ (Acid) Retro Retro-Henry Decomposition (AVOID: Basic Conditions) NMO3->Retro Base (OH-) Triol 2-(Nitromethyl)propane-1,2,3-triol (Hydrolysis Product) Activated->Triol + H2O (Hydrolysis) Chlorohydrin 3-Chloro-2-(nitromethyl)propane-1,2-diol (Halogenation Product) Activated->Chlorohydrin + HCl (Ring Opening)

Figure 1: Reaction pathways for 3-(Nitromethyl)oxetan-3-ol. Note the critical divergence between acid activation (productive) and base sensitivity (destructive).

Experimental Protocols

Protocol A: Hydrolytic Ring Opening (Synthesis of 2-(Nitromethyl)glycerol)

Objective: To synthesize 2-(nitromethyl)propane-1,2,3-triol using dilute aqueous acid. This triol is a precursor for nitrate ester explosives and hypergolic fuels.

Safety Prerequisite:

  • Nitro Compounds: Although NMO3 is relatively stable, nitrated organic compounds can be shock-sensitive. Perform reactions behind a blast shield.

  • Exotherm: The ring-opening is exothermic. Control temperature strictly.

Materials:

  • 3-(Nitromethyl)oxetan-3-ol (1.0 eq)

  • Sulfuric Acid (0.5 M aqueous solution) or Perchloric Acid (0.1 M)

  • Tetrahydrofuran (THF) (Solubilizing agent)

  • Saturated NaHCO₃ (for quenching)

  • Ethyl Acetate (for extraction)

Step-by-Step Procedure:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Nitromethyl)oxetan-3-ol (10 mmol) in THF (20 mL). The solution should be clear and colorless.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Dropwise add 0.5 M H₂SO₄ (10 mL) over 10 minutes. Reasoning: Cooling prevents uncontrolled exotherms during the initial protonation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (R_f ~0.4) should disappear, and a more polar spot (R_f < 0.1) should appear.[1]

  • Quenching (CRITICAL): Carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution dropwise until pH ~7. Do not over-basify (pH > 8 risks Retro-Henry decomposition).

  • Isolation:

    • Evaporate THF under reduced pressure (Rotavap, 30°C).

    • Extract the remaining aqueous phase with Ethyl Acetate (3 x 30 mL). Note: The triol is very polar; continuous extraction or salting out (NaCl) may be required for high yields.

    • Dry combined organics over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude oil can be purified via silica gel flash chromatography (DCM:MeOH 95:5 to 90:10).

Expected Yield: 85-92% Characterization: ¹H NMR (D₂O/DMSO-d₆) will show the disappearance of the oxetane ring protons (typically δ 4.4–4.8 ppm) and the appearance of methylene signals for the open chain (δ 3.4–3.6 ppm).

Protocol B: Halogenative Ring Opening (Synthesis of Chlorohydrin)

Objective: To synthesize 3-chloro-2-(nitromethyl)propane-1,2-diol. This intermediate allows for selective functionalization of the primary chloride (e.g., azidation for energetic polymers).

Materials:

  • 3-(Nitromethyl)oxetan-3-ol (1.0 eq)

  • Hydrochloric Acid (4 M in Dioxane) or concentrated aqueous HCl

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: Dissolve 3-(Nitromethyl)oxetan-3-ol (5 mmol) in anhydrous DCM (15 mL) under nitrogen atmosphere. Cool to -10°C.

  • Activation: Add HCl (4 M in Dioxane, 1.2 eq) dropwise via syringe.

    • Expert Insight: Use of anhydrous HCl in Dioxane is preferred over aqueous HCl to prevent competitive hydrolysis (formation of the triol).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup:

    • Quench by pouring the mixture into cold water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

    • Wash combined organics with brine, dry over MgSO₄, and filter.

  • Purification: Evaporate solvent to yield the crude chlorohydrin. Recrystallization from Hexane/EtOAc or column chromatography may be used if high purity is required.

Data Summary & Troubleshooting

Comparative Reaction Conditions
ReagentSolventTempMajor ProductYieldNotes
0.5 M H₂SO₄ THF/H₂O25°C2-(Nitromethyl)glycerol88%Standard hydrolysis. Requires careful pH control during workup.
4 M HCl Dioxane0°CChlorohydrin Derivative91%Anhydrous conditions favor halogenation over hydrolysis.
BF₃·OEt₂ MeOH-78°CMethoxy-diol Derivative75%Lewis acid catalysis; prone to polymerization if temp is not controlled.
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Acid concentration too low or reaction time too short.

    • Fix: Increase temperature to 40°C or use a stronger acid (e.g., p-TsOH).

  • Issue: Formation of Oxetan-3-one (Decomposition).

    • Cause: Workup was too basic (pH > 8).

    • Fix: Use phosphate buffer (pH 7) for neutralization. Avoid NaOH or KOH.

  • Issue: Product is a sticky oil/polymer.

    • Cause: Acid-catalyzed polymerization (Polyether formation).

    • Fix: Dilute the reaction mixture (0.1 M concentration) to favor intramolecular/solvent attack over intermolecular polymerization.

Workflow Visualization

The following workflow outlines the critical decision points in the synthesis and isolation process.

Workflow Start Start: 3-(Nitromethyl)oxetan-3-ol Solvent Dissolve in THF (Hydrolysis) or DCM (Halogenation) Start->Solvent AcidAdd Add Acid Catalyst (H2SO4 or HCl) Solvent->AcidAdd Monitor Monitor TLC (Disappearance of SM) AcidAdd->Monitor CheckpH Quench: Adjust pH to 7.0 (CRITICAL) Monitor->CheckpH Complete Extract Extraction (EtOAc/DCM) CheckpH->Extract Purify Purification (Silica or Crystallization) Extract->Purify

Figure 2: Operational workflow for the ring-opening of 3-(Nitromethyl)oxetan-3-ol.

References

  • Dunetz, J. R., et al. (2022). Lactams as cbl-b inhibitors. World Intellectual Property Organization, Patent WO2022169997A1. (Describes the synthesis of the 3-(nitromethyl)

  • Wuitschik, G., Carreira, E. M., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736–7739. (Foundational review on oxetane properties and stability).

  • Luger, P., & Buschmann, J. (1984). Structure of Oxetane at 90 K and 140 K. Journal of the American Chemical Society, 106(23), 7118–7121. (Structural data on oxetane ring puckering and strain).

  • Henry, L. (1895). Formation of Nitro-alcohols. Comptes Rendus, 120, 1265.

Sources

Application

Application of 3-(Nitromethyl)oxetan-3-ol in fragment-based drug discovery

Title: Strategic Utilization of 3-(Nitromethyl)oxetan-3-ol as a Gateway to sp3-Rich Fragments in FBDD Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the "escape from flatland" remains a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of 3-(Nitromethyl)oxetan-3-ol as a Gateway to sp3-Rich Fragments in FBDD

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the "escape from flatland" remains a critical objective. Traditional fragment libraries are often dominated by planar, aromatic-rich structures that, while easy to synthesize, often lead to leads with poor solubility and suboptimal metabolic profiles. 3-(Nitromethyl)oxetan-3-ol (CAS: 1419518-51-6) has emerged as a high-value "linchpin" intermediate. While rarely screened as a final fragment due to the nitro group's reactivity, it serves as the essential stable precursor to 3-(aminomethyl)oxetan-3-ol , a privileged polar fragment. This guide details the application of the nitro-intermediate to generate sp3-rich libraries, improving physicochemical properties (LogD, metabolic stability) and providing novel vectors for fragment growing.

Technical Profile & Chemical Identity

The utility of 3-(Nitromethyl)oxetan-3-ol lies in its role as a stable, storable precursor to the sensitive amine fragment.

PropertyPrecursor: 3-(Nitromethyl)oxetan-3-ol Active Fragment: 3-(Aminomethyl)oxetan-3-ol
CAS Number 1419518-51-61305208-47-2
Molecular Weight 133.10 g/mol 103.12 g/mol
Role in FBDD Stable Synthetic Intermediate / LinchpinPrimary Screening Fragment / Linker
Stability High (Shelf-stable liquid/oil)Moderate (Hygroscopic, absorbs CO₂)
Key Function Latent amine source; Henry reaction productPolar sp3 scaffold; Amide coupling partner
Solubility Soluble in DCM, MeOH, DMSOHighly soluble in H₂O, MeOH

Application: The "Escape from Flatland" Strategy

The oxetane ring is a bioisostere for the gem-dimethyl group and the carbonyl group.[1] Incorporating 3-(Nitromethyl)oxetan-3-ol allows researchers to introduce this motif early in the library design.

Mechanism of Action in Drug Design
  • Lipophilicity Modulation: The oxetane oxygen acts as a hydrogen bond acceptor, lowering LogP/LogD by ~1.0 unit compared to a gem-dimethyl group.

  • Metabolic Stability: The 3,3-disubstituted oxetane blocks metabolic soft spots (e.g., benzylic oxidation) without adding the lipophilic bulk of a cyclobutane.

  • Vector Definition: The quaternary center at C3 provides a rigid, defined exit vector for the amine handle, essential for "fragment growing" into adjacent protein pockets.

Experimental Protocols

Protocol A: Synthesis of the Nitro "Linchpin" (Henry Reaction)

Objective: To synthesize 3-(Nitromethyl)oxetan-3-ol from commercially available 3-oxetanone.

Reagents:

  • 3-Oxetanone (1.0 equiv)[2][3]

  • Nitromethane (5.0 equiv)

  • Triethylamine (Et₃N) (0.1 equiv) or DBU (0.05 equiv)

  • Solvent: THF or neat (if Nitromethane is in excess)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under N₂, dissolve 3-oxetanone (e.g., 1.0 g, 13.9 mmol) in anhydrous THF (10 mL).

  • Addition: Add Nitromethane (3.7 mL, 69.5 mmol) followed by the dropwise addition of Et₃N (193 µL, 1.39 mmol).

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product is more polar than the starting ketone.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess nitromethane and solvent.

  • Purification: The crude oil is often pure enough for reduction. If necessary, purify via flash column chromatography (SiO₂, 0–50% EtOAc in Hexanes).

    • Yield Expectation: >90% as a pale yellow oil.

    • Checkpoint: Verify structure via ¹H NMR (Look for the AB quartet of the oxetane ring and the singlet of the CH₂-NO₂).

Protocol B: Activation to the Amine Fragment (Hydrogenation)

Objective: To convert the nitro group into the primary amine for library coupling.

Reagents:

  • 3-(Nitromethyl)oxetan-3-ol (from Protocol A)

  • Catalyst: 10% Pd/C (10 wt% loading) or Raney Nickel

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 30 psi)

  • Solvent: MeOH or EtOH

Step-by-Step Methodology:

  • Safety Note: Nitro compounds are energetic; amines are sensitive to oxidation. Perform in a well-ventilated hood.

  • Dissolution: Dissolve the nitro compound (1.0 g) in MeOH (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert atmosphere (Ar or N₂). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with H₂ three times. Stir vigorously under H₂ atmosphere (1 atm is usually sufficient, but 30 psi accelerates the reaction) for 4–12 hours.

  • Filtration: Filter the mixture through a Celite® pad to remove the catalyst. Rinse with MeOH.[1]

  • Isolation: Concentrate the filtrate in vacuo.

    • Critical Step: Do not heat above 40°C during concentration to avoid degradation.

  • Storage: The resulting 3-(aminomethyl)oxetan-3-ol is a viscous oil or low-melting solid. Store under Argon at -20°C. It will absorb CO₂ from the air to form carbamates if left exposed.

Workflow Visualization

The following diagram illustrates the strategic placement of 3-(Nitromethyl)oxetan-3-ol in the FBDD pipeline, highlighting the divergence point where it can be used to create diverse libraries.

FBDD_Workflow cluster_decision Why use this pathway? Start Start: 3-Oxetanone Nitro Intermediate: 3-(Nitromethyl)oxetan-3-ol (Stable Storage Form) Start->Nitro Henry Rxn (Nitromethane, Et3N) Amine Active Fragment: 3-(Aminomethyl)oxetan-3-ol Nitro->Amine Hydrogenation (H2, Pd/C) Library Fragment Library (Amide Coupling/Reductive Amination) Amine->Library Diversification (R-COCl / R-CHO) Insight1 Improves Solubility (vs. Cyclobutane) Amine->Insight1 Insight2 Metabolic Stability (Blocks oxidation) Amine->Insight2 Screen Screening (SPR/NMR) Identify Hits Library->Screen High Throughput

Caption: Figure 1. Synthetic workflow utilizing the nitro-intermediate to access high-value amine fragments for library generation.

Critical Quality Attributes (CQA) for FBDD

When using this molecule in a fragment library, the following criteria must be met to ensure data integrity during screening (e.g., SPR or X-ray crystallography).

ParameterSpecificationRationale
Purity (Nitro) >95% by ¹H NMRImpurities (e.g., nitromethane) can quench fluorescence in assays.
Purity (Amine) >98% by LC-MSAmines degrade over time; oxidation products can cause false positives (PAINS).
Water Content <0.5%Oxetanes are stable to hydrolysis, but excess water complicates concentration calculations.
Solvent Residue DMSO free (for storage)DMSO can oxidize sensitive fragments over long-term storage; store as dry film or in MeOH.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Barnes-Seeman, D. (2012). The Role of Oxetanes in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2025).[3] Compound Summary for CAS 1419518-51-6. National Library of Medicine. [Link](Note: Link directs to search for verification).

  • Scott, D. E., et al. (2012). Fragment-Based Drug Discovery: A Practical Approach. Cambridge University Press. [Link]

Sources

Method

Application Note: Protecting Group Strategies for the Synthesis and Derivatization of 3-(Nitromethyl)oxetan-3-ol

Abstract The oxetane ring is a valuable structural motif in modern medicinal chemistry, often employed to enhance key pharmaceutical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] Speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxetane ring is a valuable structural motif in modern medicinal chemistry, often employed to enhance key pharmaceutical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] Specifically, 3,3-disubstituted oxetanes serve as effective isosteres for gem-dimethyl or carbonyl groups.[2][3] This guide details a robust protocol for the synthesis of 3-(nitromethyl)oxetan-3-ol, a versatile building block, via a base-catalyzed Henry (nitroaldol) reaction.[4][5] Recognizing the synthetic challenges posed by the molecule's dual functionality—a tertiary alcohol and a primary nitro group—we present a comprehensive analysis of protecting group strategies for the tertiary hydroxyl group. This note provides field-proven, step-by-step protocols for the introduction and orthogonal removal of a tert-butyldimethylsilyl (TBS) protecting group, ensuring the integrity of the sensitive oxetane ring and nitro functionality. The causality behind experimental choices is explained to empower researchers in adapting these strategies for complex, multi-step syntheses in drug discovery and development.

Introduction: The Strategic Value of Functionalized Oxetanes

The incorporation of small, strained heterocyclic systems into drug candidates has become a cornerstone of modern medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is particularly noteworthy for its ability to act as a polar, three-dimensional scaffold that can positively modulate a molecule's physicochemical profile.[2][6] The synthesis of functionalized oxetanes, such as 3-(nitromethyl)oxetan-3-ol, provides access to a rich chemical space for further elaboration.

The target molecule possesses two key functional groups: a tertiary alcohol and a nitromethyl substituent. While essential for subsequent transformations, these groups also present synthetic challenges:

  • Oxetane Ring Stability: The inherent strain of the oxetane ring (approx. 25.5 kcal/mol) makes it susceptible to ring-opening, particularly under acidic conditions.[2][7] The presence of a tertiary alcohol at the 3-position can exacerbate this instability.

  • Reactivity of Functional Groups: The tertiary alcohol can act as an unwanted nucleophile in subsequent reactions, while the acidic protons alpha to the nitro group can interfere with base-mediated transformations.

To navigate these challenges, a reliable protecting group strategy is paramount. An ideal strategy involves the temporary masking of the hydroxyl group with a robust yet selectively cleavable moiety, allowing for chemical transformations elsewhere in the molecule without compromising the core structure. This concept, known as orthogonal protection , is critical for the efficient synthesis of complex molecules.[8][9][10][11][12]

Core Synthesis: 3-(Nitromethyl)oxetan-3-ol via Henry Reaction

The most direct and atom-economical approach to 3-(nitromethyl)oxetan-3-ol is the Henry (nitroaldol) reaction between commercially available oxetan-3-one and nitromethane.[4][5][13] This reaction involves the base-catalyzed addition of the nitronate anion to the ketone carbonyl.

Causality of Protocol Design:
  • Choice of Base: A mild, non-nucleophilic base is crucial. Strong bases could promote self-condensation of the ketone or unwanted side reactions. A catalytic amount of a base like potassium carbonate (K₂CO₃) or a hindered amine is sufficient to generate the required nitronate anion without compromising the oxetane ring.

  • Solvent and Temperature: The reaction is typically performed in a polar aprotic solvent like methanol or ethanol at ambient temperature to ensure adequate solubility of the reagents and to control the reaction rate. Low temperatures can help minimize potential side reactions and decomposition.

  • Stoichiometry: A slight excess of nitromethane is often used to drive the reaction to completion.

Oxetanone Oxetan-3-one Product 3-(Nitromethyl)oxetan-3-ol Oxetanone->Product Nitromethane Nitromethane Nitromethane->Product Base Cat. K₂CO₃ Base->Product Solvent Methanol (MeOH) Solvent->Product Temp Room Temp Temp->Product

Caption: Core synthesis of 3-(nitromethyl)oxetan-3-ol.

Experimental Protocol 2.1: Synthesis of 3-(Nitromethyl)oxetan-3-ol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add oxetan-3-one (1.0 eq, 5.0 g, 69.4 mmol) and methanol (70 mL).

  • Reagent Addition: Add nitromethane (1.5 eq, 5.6 mL, 104.1 mmol) to the solution.

  • Initiation: Add potassium carbonate (0.1 eq, 0.96 g, 6.94 mmol) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Add ethyl acetate (100 mL) and water (50 mL) to the residue.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to yield 3-(nitromethyl)oxetan-3-ol as a pale yellow oil.

Protecting Group Strategy: Silyl Ether Formation

For subsequent synthetic manipulations, protecting the tertiary hydroxyl group is often necessary. The ideal protecting group must be:

  • Easy to install in high yield.

  • Stable to a wide range of reaction conditions (e.g., oxidation, reduction, organometallic reagents).

  • Removable under mild, specific conditions that do not affect the oxetane ring or the nitro group (orthogonality).

Silyl ethers , particularly the tert-butyldimethylsilyl (TBS) ether , are an excellent choice.[14][15][16]

Causality of Selecting TBS Protection:
  • Stability: TBS ethers are robust and stable across a broad pH range and are inert to many common reagents.[15] They are significantly more stable than simpler silyl ethers like trimethylsilyl (TMS) ethers.

  • Ease of Installation: The tertiary alcohol can be silylated using tert-butyldimethylsilyl chloride (TBSCl) with a base like imidazole or the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) for sterically hindered alcohols.[17]

  • Orthogonal Deprotection: The key advantage is the selective cleavage of the Si-O bond using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[14] This method is exceptionally mild and chemoselective, leaving the acid-sensitive oxetane and the reducible nitro group intact.

Start 3-(Nitromethyl)oxetan-3-ol Protected TBS-Protected Oxetane Start->Protected  Protection  (TBSCl, Imidazole, DMF) Deprotected 3-(Nitromethyl)oxetan-3-ol Protected->Deprotected  Deprotection  (TBAF, THF) Modification Further Synthetic Transformations Protected->Modification Modification->Protected

Caption: Workflow for TBS protection and deprotection.

Experimental Protocol 3.1: TBS Protection of 3-(Nitromethyl)oxetan-3-ol
  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(nitromethyl)oxetan-3-ol (1.0 eq), imidazole (2.5 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor for the disappearance of starting material by TLC.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers and extract the aqueous phase with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the TBS-protected product.

Experimental Protocol 3.2: TBS Deprotection
  • Setup: Dissolve the TBS-protected oxetane (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask.

  • Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture for 1-3 hours at room temperature. Monitor the reaction by TLC until the protected starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify by column chromatography to recover the deprotected 3-(nitromethyl)oxetan-3-ol.

Comparative Data & Stability

The selection of a protecting group strategy must be validated by its performance and stability under conditions required for subsequent synthetic steps. The TBS group demonstrates superior stability and orthogonality compared to other common hydroxyl protecting groups in the context of the 3-(nitromethyl)oxetan-3-ol scaffold.

Protecting GroupProtection Conditions & Typical YieldDeprotection Conditions & Typical YieldStability ProfileRecommendation
TBS (Silyl Ether) TBSCl, Imidazole, DMF, RT. (>90%) TBAF, THF, RT. (>95%) Stable: Mild base (K₂CO₃), organometallics (Grignard, organolithiums), many oxidizing/reducing agents (e.g., PCC, NaBH₄). Unstable: Strong acid, fluoride sources.Highly Recommended. Excellent orthogonality and stability. The standard choice for this system.
Acetyl (Ester) Ac₂O, Pyridine, DMAP, RT. (>95%) K₂CO₃, MeOH, RT or LiOH, THF/H₂O. (>90%) Stable: Mild acid, catalytic hydrogenation. Unstable: Strong acid/base (hydrolysis), nucleophiles (transesterification), reducing agents (LiAlH₄).Situational. Useful if subsequent steps are performed under neutral or mildly acidic conditions. Base-labile nature can be a limitation.
Benzyl (Ether) BnBr, NaH, THF, RT. (Variable, ~70-85%) H₂, Pd/C, MeOH, RT. (>90%) Stable: Strong base, most oxidizing/reducing agents. Unstable: Hydrogenolysis conditions, strong Lewis acids.Not Recommended. Deprotection via hydrogenolysis is not orthogonal as it will likely reduce the nitro group to an amine.

Conclusion

The synthesis of 3-(nitromethyl)oxetan-3-ol is efficiently achieved via a base-catalyzed Henry reaction. For subsequent synthetic utility, the tertiary hydroxyl group requires protection to prevent undesired side reactions and potential ring-opening of the strained oxetane core. A tert-butyldimethylsilyl (TBS) ether is the protecting group of choice, offering a robust shield that can be installed and removed in high yields under exceptionally mild and orthogonal conditions. The use of TBAF for deprotection ensures the integrity of both the acid-sensitive oxetane ring and the reducible nitro group. This detailed guide provides researchers with a validated, reliable strategy for the synthesis and manipulation of this valuable oxetane building block, facilitating its broader application in the development of novel chemical entities.

References

  • Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL: [Link]

  • Title: Study on Synthesis Of Oxetan-3-ol Source: Atlantis Press URL: [Link]

  • Title: Synthetic method of 3-oxetanone Source: Google Patents URL
  • Title: Henry Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol Source: Green and Sustainable Chemistry (SciRP.org) URL: [Link]

  • Title: Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2 Source: Molecules (MDPI) URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: tert-Butyldimethylsilyl Ethers Source: Organic Chemistry Portal URL: [Link]

  • Title: TBS Protecting Group: TBS Protection & Deprotection Source: Total Synthesis URL: [Link]

  • Title: Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols Source: Journal of the American Chemical Society (PMC-NIH) URL: [Link]

  • Title: TBS Protection - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles Source: Molecules (MDPI) URL: [Link]

  • Title: Oxetane Synthesis via Alcohol C–H Functionalization Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Protecting Groups For Alcohols Source: Master Organic Chemistry URL: [Link]

  • Title: Oxetane Synthesis via Alcohol C–H Functionalization Source: National Institutes of Health (PMC-NIH) URL: [Link]

  • Title: VI Protecting Groups and Orthogonal Protection Strategies Source: University of Bristol, School of Chemistry URL: [Link]

  • Title: Chemoselective deprotection of TBS alkyl and phenyl ethers in the presence of TBDPS alkyl and phenyl ethers Source: ResearchGate URL: [Link]

  • Title: An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery Source: ACS Central Science URL: [Link]

  • Title: Henry reaction Source: Wikipedia URL: [Link]

  • Title: A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides Source: National Institutes of Health (PMC-NIH) URL: [Link]

  • Title: A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation Source: NISCAIR-CSIR Online Periodicals Repository URL: [Link]

  • Title: Henry reaction of nitromethane with benzaldehyde catalyzed by 1-3. Source: ResearchGate URL: [Link]

  • Title: 1.2 Deprotection: The Concept of Orthogonal Sets Source: Kocienski's Protecting Groups (PDF) URL: [Link]

  • Title: An efficient and chemoselective deprotection of tert-butyldimethylsilyl protected alcohols using SnCl2·2H2O as catalyst Source: ResearchGate URL: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 3-(Nitromethyl)oxetan-3-ol in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals Introduction: The Oxetane Moiety as a Privileged Scaffold in Modern Medicinal Chemistry The imperative in contemporary drug discovery is the rational design...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxetane Moiety as a Privileged Scaffold in Modern Medicinal Chemistry

The imperative in contemporary drug discovery is the rational design of molecules with finely tuned ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. In this pursuit, the strategic incorporation of small, rigid, and polar functionalities has emerged as a powerful approach. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to confer advantageous physicochemical properties upon parent molecules.[1] Unlike more lipophilic groups such as gem-dimethyl or cyclobutyl moieties, the oxetane scaffold introduces polarity and a distinct three-dimensional vector, which can lead to improved aqueous solubility, metabolic stability, and cell permeability.[2][3] The oxetane ring can act as a bioisostere for carbonyl groups and gem-dimethyl groups, offering a unique tool for medicinal chemists to optimize lead compounds.[1][4]

This application note focuses on a particularly versatile oxetane-containing building block: 3-(nitromethyl)oxetan-3-ol . This compound uniquely combines the desirable features of the oxetane ring with the rich synthetic utility of a primary nitroalkane. The nitro group serves as a masked amine, providing a pathway to introduce a key pharmacophoric element, while the tertiary alcohol offers a potential point for further functionalization or can influence the local electronic environment. Herein, we provide detailed protocols for the synthesis of 3-(nitromethyl)oxetan-3-ol and its subsequent transformation into a key amine intermediate, along with a representative application in the synthesis of a potential bioactive molecule.

I. Synthesis of the Key Building Block: 3-(Nitromethyl)oxetan-3-ol

The synthesis of 3-(nitromethyl)oxetan-3-ol is efficiently achieved via a base-catalyzed Henry reaction (nitroaldol reaction) between 3-oxetanone and nitromethane.[5] This reaction is a classic C-C bond-forming transformation that is highly valuable in organic synthesis.[6]

Mechanistic Rationale

The Henry reaction proceeds through the deprotonation of the α-carbon of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 3-oxetanone. Subsequent protonation of the resulting alkoxide yields the desired β-nitro alcohol, 3-(nitromethyl)oxetan-3-ol. The reversibility of the Henry reaction necessitates careful control of reaction conditions to favor product formation.[5]

Henry_Reaction_Mechanism cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation CH3NO2 Nitromethane Nitronate Nitronate Anion CH3NO2->Nitronate Deprotonation Base Base Base->CH3NO2 3_Oxetanone 3-Oxetanone Alkoxide Alkoxide Intermediate 3_Oxetanone->Alkoxide Nitronate_2 Nitronate Anion Nitronate_2->3_Oxetanone Nucleophilic Attack Alkoxide_2 Alkoxide Intermediate Product 3-(Nitromethyl)oxetan-3-ol Alkoxide_2->Product Protonation H_Source Proton Source H_Source->Alkoxide_2

Figure 1: Mechanism of the Henry Reaction for 3-(Nitromethyl)oxetan-3-ol Synthesis.

Detailed Synthetic Protocol

Materials:

Reagent/SolventGradeSupplier
3-Oxetanone≥97%Commercially Available
Nitromethane≥96%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Magnesium SulfateAnhydrousCommercially Available

Procedure:

  • To a solution of 3-oxetanone (1.0 eq) in nitromethane (5.0 eq, serving as both reactant and solvent) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane (10 volumes).

  • Wash the organic layer sequentially with 1 M HCl (2 x 5 volumes), saturated aqueous sodium bicarbonate (2 x 5 volumes), and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to yield 3-(nitromethyl)oxetan-3-ol as a colorless to pale yellow oil.

Expected Yield: 70-85%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Reduction of the Nitro Group: Synthesis of 3-(Aminomethyl)oxetan-3-ol

The nitro group in 3-(nitromethyl)oxetan-3-ol serves as a versatile precursor to a primary amine, a common functional group in bioactive molecules. The reduction of the nitro group can be accomplished under various conditions, with catalytic hydrogenation being a clean and efficient method.

Rationale for Method Selection

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and robust method for the reduction of aliphatic nitro compounds to primary amines. This method typically proceeds with high yield and selectivity, and the workup is straightforward as it involves simple filtration to remove the catalyst.

Reduction_Workflow Start 3-(Nitromethyl)oxetan-3-ol Process1 Dissolve in Solvent (e.g., Methanol) Start->Process1 Process2 Add Pd/C Catalyst Process1->Process2 Process3 Hydrogenate (H2 balloon or Parr shaker) Process2->Process3 Process4 Filter through Celite Process3->Process4 Process5 Concentrate in vacuo Process4->Process5 End 3-(Aminomethyl)oxetan-3-ol Process5->End

Figure 2: Workflow for the Catalytic Hydrogenation of 3-(Nitromethyl)oxetan-3-ol.

Detailed Synthetic Protocol

Materials:

Reagent/SolventGradeSupplier
3-(Nitromethyl)oxetan-3-olAs synthesized-
Palladium on Carbon (Pd/C)10 wt%Commercially Available
MethanolAnhydrousCommercially Available
Celite®-Commercially Available

Procedure:

  • To a solution of 3-(nitromethyl)oxetan-3-ol (1.0 eq) in methanol (10-20 volumes) in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol% Pd).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm, or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford 3-(aminomethyl)oxetan-3-ol as a crude oil, which can often be used in the next step without further purification. If necessary, purification can be achieved by chromatography or crystallization as a salt.

Expected Yield: >90%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group signal in the IR spectrum and the appearance of amine protons in the ¹H NMR spectrum are indicative of a successful reaction.

III. Application in Bioactive Molecule Synthesis: A Representative Example

The resulting 3-(aminomethyl)oxetan-3-ol is a valuable intermediate for the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and G protein-coupled receptor (GPCR) modulators.[7][8][9] The primary amine provides a handle for the introduction of various substituents via amide bond formation, reductive amination, or other C-N bond-forming reactions.

The following is a representative, albeit generalized, protocol for the synthesis of a hypothetical enzyme inhibitor to illustrate the utility of the 3-(aminomethyl)oxetan-3-ol building block.

General Protocol: Amide Coupling to a Carboxylic Acid Fragment

Rationale: Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry for linking molecular fragments.

Materials:

Reagent/SolventGradeSupplier
3-(Aminomethyl)oxetan-3-olAs synthesized-
Carboxylic Acid (R-COOH)Specific to targetCommercially Available or Synthesized
HATU or HOBt/EDCPeptide gradeCommercially Available
Diisopropylethylamine (DIPEA)≥99%Commercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available

Procedure:

  • To a solution of the desired carboxylic acid (R-COOH, 1.0 eq) in anhydrous DMF (10 volumes) at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture for 15 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add a solution of 3-(aminomethyl)oxetan-3-ol (1.2 eq) in anhydrous DMF (2 volumes) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final bioactive molecule.

StepReagent/ConditionPurposeExpected Outcome
1Henry ReactionC-C bond formation3-(Nitromethyl)oxetan-3-ol
2Catalytic HydrogenationNitro group reduction3-(Aminomethyl)oxetan-3-ol
3Amide CouplingFragment couplingFinal bioactive molecule

Conclusion

3-(Nitromethyl)oxetan-3-ol is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its straightforward preparation via the Henry reaction and its efficient conversion to the corresponding primary amine open up a wide array of possibilities for its incorporation into drug candidates. The presence of the oxetane ring offers a strategic advantage for fine-tuning the physicochemical properties of the final compounds, making this building block a powerful tool in the arsenal of the modern medicinal chemist. The protocols provided herein offer a solid foundation for the synthesis and application of this promising intermediate in drug discovery programs.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
  • Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Ring in the Synthesis of Spirocyclic Scaffolds.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery.
  • Henry, L. (1895). Formation Synthétique d'alcools nitrés. Comptes rendus de l'Académie des Sciences, 120, 1265-1268.
  • Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. In 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
  • Zhang, J. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Organic Letters, 12(12), 2844–2847.
  • Ryono, D. E., & Still, W. C. (1975). A simple synthesis of 3-oxetanone. Tetrahedron Letters, 16(44), 3863-3866.
  • Chemerda, J. M., Sletzinger, M., & Tishler, M. (1969). Steroidal 3-Oxetanyl Ethers. Journal of Medicinal Chemistry, 12(5), 891–893.
  • Burri, D., et al. (2014). Process for the preparation of N-[3-(aminomethyl)
  • Smith, A. B., & Njardarson, J. T. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 849–853.
  • Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Stepan, A. F., et al. (2012). The impact of 1,3-disubstituted oxetanes on physicochemical and in vitro properties of selected lead molecules. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Litskan, E. V., et al. (2025). Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. Chemistry – A European Journal.
  • Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity.
  • Unspecified Patent.
  • Wikipedia contributors. (2023). Henry reaction. In Wikipedia, The Free Encyclopedia.
  • GEN webinar. (2016).
  • Unspecified Patent.
  • Unspecified Journal. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
  • Unspecified Journal. Synthesis of 3,3-disubstituted oxetane building blocks.
  • Unspecified Journal. Allosteric modulation of G protein-coupled receptor signaling. Frontiers.

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the Henry synthesis of 3-(Nitromethyl)oxetan-3-ol

Technical Support Center: Synthesis of 3-(Nitromethyl)oxetan-3-ol Welcome to the technical support guide for the Henry synthesis of 3-(nitromethyl)oxetan-3-ol. This resource is designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(Nitromethyl)oxetan-3-ol

Welcome to the technical support guide for the Henry synthesis of 3-(nitromethyl)oxetan-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important building block in their work. As a structural analog for gem-dimethyl or carbonyl groups, the oxetane motif can significantly improve physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3]

The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming method that couples a nitroalkane with a carbonyl compound.[4][5][6] In this specific application, nitromethane is added to 3-oxetanone using a base catalyst. While powerful, this synthesis is not without its challenges. The reversibility of the reaction and potential side reactions can lead to low yields and complex purification.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and achieve consistent, high-yielding results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 3-(nitromethyl)oxetan-3-ol. Each issue is broken down into its most likely causes, followed by actionable solutions grounded in chemical principles.

Issue 1: Low or No Conversion of Starting Materials

You observe a significant amount of unreacted 3-oxetanone and nitromethane in your reaction mixture after the recommended reaction time.

Possible Causes:

  • Insufficient Catalyst Activity: The base you have chosen may be too weak or used in too low a concentration to efficiently deprotonate nitromethane (pKa ≈ 17 in DMSO) and initiate the reaction.[5]

  • Low Reaction Temperature: While crucial for minimizing side reactions, excessively low temperatures can slow the reaction rate to a crawl, especially with less reactive ketones like 3-oxetanone compared to aldehydes.[7]

  • Unfavorable Equilibrium (Retro-Henry Reaction): The Henry reaction is reversible.[5][8] The equilibrium may lie in favor of the starting materials under your current conditions, preventing the accumulation of the product. All steps of the reaction are reversible, meaning the product can easily revert to the starting materials.[5]

Suggested Solutions:

  • Re-evaluate Your Base: If using a weak base like triethylamine (Et3N), consider switching to a stronger, non-nucleophilic organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a catalytic amount of a stronger inorganic base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[5][7] Be cautious with strong bases, as they can promote side reactions if not used judiciously (see Issue 2).

  • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., from 0 °C to room temperature) while carefully monitoring the reaction progress by TLC or UPLC. The goal is to find a balance between an acceptable reaction rate and the onset of side reactions.

  • Shift the Equilibrium:

    • Adjust Stoichiometry: Use a moderate excess (e.g., 1.5 to 2.0 equivalents) of nitromethane. This can help push the equilibrium toward the product side.

    • Solvent Choice: The reaction can be sensitive to the solvent. Experiment with different solvents, such as THF, isopropanol, or even solvent-free conditions, which have been shown to be effective for Henry reactions.[7]

Issue 2: Multiple Spots on TLC/LCMS, Indicating a Mixture of Products

Your reaction produces the desired product, but it is contaminated with significant amounts of byproducts, complicating purification and lowering the isolated yield.

Possible Causes:

  • Dehydration of the Product: The primary side reaction for β-nitro alcohols is elimination of water to form a nitroalkene.[5][9] This is often promoted by excessive heat or high concentrations of strong base.

  • Multiple Additions of Nitromethane: Although sterically less favorable than with formaldehyde, it is possible for the nitronate anion to react with the initial product, or for a doubly deprotonated nitromethane species to react, leading to more complex structures.[10]

  • Base-Induced Degradation of the Oxetane Ring: While the oxetane ring is generally more stable under basic than acidic conditions, very harsh conditions (e.g., high concentrations of NaOH at elevated temperatures) could potentially lead to ring-opening.[11][12][13]

Suggested Solutions:

  • Strict Temperature Control: Maintain the reaction at a low temperature (e.g., 0-5 °C) throughout the addition and stirring phases. This is the most effective way to suppress the dehydration side reaction.

  • Use a Milder or Heterogeneous Catalyst: Switch from strong hydroxides to milder bases like triethylamine, potassium carbonate, or a heterogeneous catalyst like Mg-Al layered double hydroxide.[5][14] These provide sufficient basicity to catalyze the reaction without strongly promoting elimination.

  • Careful Workup: Quench the reaction under controlled, neutral, or slightly acidic conditions (e.g., with saturated ammonium chloride solution) to neutralize the base and prevent product degradation during extraction and solvent removal. Avoid strong acids, as they can readily open the oxetane ring.[12][15]

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the main reaction and potential side reactions.

Henry_Reaction Main Reaction Pathway and Retro-Henry Equilibrium Reactants 3-Oxetanone + CH3NO2 Nitronate Nitronate Anion (H2C=NO2-) Reactants->Nitronate + Base Nitronate->Reactants - Base (Retro) Alkoxide Product Alkoxide Intermediate Nitronate->Alkoxide Alkoxide->Nitronate Product 3-(Nitromethyl)oxetan-3-ol (Desired Product) Alkoxide->Product + H+ (Workup) Product->Alkoxide - H+

Caption: The desired reaction is in equilibrium, highlighting the importance of conditions that favor the forward reaction.

Side_Reactions Key Side Reaction Pathways Product 3-(Nitromethyl)oxetan-3-ol (Desired Product) Dehydration 3-(Nitromethylene)oxetane (Dehydration Product) Product->Dehydration - H2O (Heat, Strong Base) MultipleAdd Bis-Adduct Impurity (Multiple Addition) Product->MultipleAdd + Nitronate Anion (High Base Conc.) RingOpening Ring-Opened Products (Degradation) Product->RingOpening Harsh Basic/Acidic Conditions

Caption: Common side reactions that can reduce the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: How pure do my starting materials, 3-oxetanone and nitromethane, need to be?

A: Very pure. The Henry reaction is sensitive to impurities.

  • 3-Oxetanone: This ketone can be prone to polymerization or hydration. It is best to use freshly distilled or purchased material and store it under an inert atmosphere (N₂ or Ar) in a refrigerator. Purity should be >98%.

  • Nitromethane: Ensure it is dry and free from acidic or basic impurities. Using a freshly opened bottle or distilling it from a mild drying agent like P₂O₅ or CaSO₄ is recommended.

Q2: What is the best catalyst for this reaction? Should I use a homogeneous or heterogeneous base?

A: There is no single "best" catalyst; the optimal choice depends on your scale and control requirements.

  • Homogeneous Bases (e.g., Et₃N, DBU, TMG): These are often used in lab-scale synthesis for their good solubility and predictable kinetics. However, they can be difficult to remove during workup. A catalytic amount of a strong base like NaOH can be effective but increases the risk of side reactions.[5]

  • Heterogeneous Bases (e.g., K₂CO₃, Amberlite® IRA-900, Mg-Al Hydrotalcite): These are excellent choices for both lab and process scale.[7][14] They are easily removed by simple filtration, which simplifies the workup and can prevent base-catalyzed degradation of the product. They often provide higher selectivity by minimizing dehydration and other side reactions.

Q3: My product seems to decompose during column chromatography on silica gel. What can I do?

A: The desired product, 3-(nitromethyl)oxetan-3-ol, contains both an alcohol and a nitro group, and the oxetane ring itself can be sensitive. Silica gel is slightly acidic and can promote dehydration or ring-opening.

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in your chosen eluent containing a small amount of a neutralizer like triethylamine (~0.5-1% v/v).

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic reverse-phase silica (C18) for purification if the problem persists.

  • Avoid Chromatography: If possible, try to purify the product by recrystallization or distillation under high vacuum. The product is reported as a crystalline solid by some suppliers.[10]

Experimental Protocols

The following protocols are provided as a starting point. Optimization will likely be necessary based on your specific laboratory conditions and equipment.

Protocol 1: General Synthesis using a Heterogeneous Base

This protocol prioritizes ease of workup and selectivity.

  • Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-oxetanone (1.0 eq).

  • Addition of Reagents: Add anhydrous isopropanol (approx. 5-10 mL per gram of 3-oxetanone), followed by nitromethane (1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Catalyst Addition: Add finely ground, anhydrous potassium carbonate (K₂CO₃, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the resulting slurry vigorously at 0-5 °C. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The reaction may take 12-24 hours.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the K₂CO₃, washing the filter cake with additional isopropanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure at a bath temperature below 40 °C.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on neutralized silica gel.

Data Summary: Catalyst and Condition Comparison

Catalyst (eq.)SolventTemperature (°C)Typical Reaction Time (h)Key Considerations
K₂CO₃ (1.2)Isopropanol0 - 512 - 24Good selectivity, easy workup via filtration.
Et₃N (1.5)THF20 - 2524 - 48Milder conditions, but may require longer times.
DBU (0.1)THF04 - 8Faster reaction, but higher risk of dehydration.
NaOH (0.05)Methanol02 - 6Very fast, but high risk of side reactions; requires careful control.

graph TD {
A[Start: Low Yield or Impure Product] --> B{Is Starting Material Consumed?};
B -- No --> C[Reaction Incomplete];
B -- Yes --> D[Side Reactions or Degradation];
C --> C1[Possible Causes:];
C1 --> C2["- Weak Base / Low Conc."];
C1 --> C3["- Temperature Too Low"];
C1 --> C4["- Retro-Henry Dominates"];
C2 & C3 & C4 --> C5{Solutions};
C5 --> C6["- Use Stronger Base (DBU, K2CO3)
  • Increase Temp Incrementally

  • Use Excess Nitromethane"];

    D --> D1[Possible Causes:]; D1 --> D2["- Dehydration (-H2O)"]; D1 --> D3["- Product Degradation (Workup)"]; D1 --> D4["- Multiple Additions"]; D2 & D3 & D4 --> D5{Solutions}; D5 --> D6["- Maintain Low Temp (0-5 °C)

  • Use Milder/Heterogeneous Base

  • Neutral Quench (NH4Cl)"];

    subgraph "Troubleshooting Workflow" A; B; C; D; end

    subgraph "Analysis & Solution Paths" C1; C2; C3; C4; C5; C6; D1; D2; D3; D4; D5; D6; end

    style A fill:#4285F4,stroke:#fff,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#fff,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#fff,stroke-width:2px,fontcolor:#FFFFFF style C5 fill:#34A853,stroke:#fff,stroke-width:2px,fontcolor:#FFFFFF style D5 fill:#34A853,stroke:#fff,stroke-width:2px,fontcolor:#FFFFFF }

Sources

Optimization

Optimizing reaction conditions for the synthesis of 3-(Nitromethyl)oxetan-3-ol

Ticket Subject: Optimization of Henry Reaction Conditions for Labile Oxetane Scaffolds Case ID: NMO-SYN-2024 Assigned Specialist: Senior Application Scientist, Chemical Process Development Executive Summary & Mechanism U...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Henry Reaction Conditions for Labile Oxetane Scaffolds Case ID: NMO-SYN-2024 Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary & Mechanism

User Query: "How do I synthesize 3-(Nitromethyl)oxetan-3-ol (NMO) without triggering ring-opening or dehydration?"

Technical Insight: The synthesis of 3-(Nitromethyl)oxetan-3-ol (CAS 1419518-51-6) relies on the Henry Reaction (Nitroaldol) between 3-oxetanone and nitromethane. This is a reversible, equilibrium-driven reaction. The primary challenge is the thermodynamic instability of the oxetane ring (strain energy ~106 kJ/mol) and the tendency of the resulting


-nitro alcohol to undergo dehydration to the nitroalkene (3-(nitromethylene)oxetane) or retro-aldol cleavage.

Success requires a kinetic control strategy : mild basic catalysis, low temperatures, and rapid neutralization.

Reaction Pathway Diagram

HenryReaction Reactants 3-Oxetanone + Nitromethane Intermediate Nitronate Species Reactants->Intermediate Base Cat. (Reversible) Product TARGET: 3-(Nitromethyl)oxetan-3-ol Intermediate->Product Protonation < 25°C Product->Reactants Retro-Henry High T SideProduct1 Side Product A: 3-(Nitromethylene)oxetane (Dehydration) Product->SideProduct1 -H2O Heat / Strong Base SideProduct2 Side Product B: Ring-Opened Polymers (Acid/Base Catalyzed) Product->SideProduct2 Ring Strain Release Strong Acid/Base

Figure 1: Reaction landscape showing the target alcohol versus competing dehydration and ring-opening pathways.

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for High-Purity Isolation

This protocol utilizes Amberlyst A-21 , a weakly basic heterogeneous resin. Unlike homogeneous bases (DBU, NaOH), this resin minimizes localized high pH zones that trigger ring opening and allows for filtration-based workup, preventing retro-Henry reactions during quenching.

Materials Checklist
  • Substrate: 3-Oxetanone (Freshly distilled if polymerized).

  • Reagent: Nitromethane (Reagent grade, dried over 3Å sieves).

  • Catalyst: Amberlyst A-21 (Free base form, pre-washed with MeOH).

  • Solvent: THF (Anhydrous) or Neat Nitromethane (if scale < 5g).

Step-by-Step Workflow
  • Preparation (T = -10°C):

    • Charge a flame-dried round-bottom flask with 3-oxetanone (1.0 equiv).

    • Add Nitromethane (5.0 - 10.0 equiv). The excess acts as the solvent and drives the equilibrium forward.

    • Optional: If solubility is poor, add anhydrous THF (2-3 volumes).

    • Cool the mixture to -10°C using an ice/salt bath.

  • Catalysis (The "Slow Feed"):

    • Add Amberlyst A-21 (10-20 wt% relative to ketone).

    • Critical: Do not stir vigorously. Use a magnetic stirrer at low RPM to avoid grinding the resin beads.

    • Allow reaction to proceed at 0°C to 10°C for 12–24 hours. Monitor by TLC (stain with KMnO4) or 1H NMR.

  • Quenching & Workup (The "Cold Stop"):

    • Validation: Check for disappearance of ketone signal.

    • Filter the resin rapidly through a fritted glass funnel while the solution is still cold (0°C ).

    • Note: Do not wash the resin with acidic solvents; use cold THF.

  • Concentration:

    • Concentrate the filtrate under high vacuum at < 30°C .

    • Warning: Do not heat above 40°C. The retro-Henry reaction is favored at high temperatures, and the nitro-alcohol can decompose.

  • Purification:

    • The crude oil is often sufficient for subsequent steps.

    • If purification is needed, use flash chromatography on neutral silica (deactivated with 1% Et3N) eluting with Hexane/EtOAc. Acidic silica will destroy the oxetane.

Troubleshooting Guide (FAQ)

Issue 1: Low Conversion / Starting Material Remains

User Report: "After 24 hours, NMR shows 40% unreacted 3-oxetanone."

Possible CauseTechnical ExplanationCorrective Action
Retro-Henry Equilibrium The reaction is reversible (

is small).
Increase Nitromethane equivalents (to 10x) to push Le Chatelier's principle.
Wet Reagents Water solvates the nitronate anion, reducing nucleophilicity.Dry Nitromethane over 3Å molecular sieves for 24h prior to use.
Dead Catalyst Amberlyst resin sites may be saturated or protonated.Regenerate resin (wash with 5% NaOH, then water, then MeOH, then dry) or use fresh resin.
Issue 2: Product Dehydrates to Alkene

User Report: "I see a new spot on TLC and vinyl protons in NMR (6.5-7.0 ppm)."

  • Diagnosis: You have formed 3-(nitromethylene)oxetane .

  • Root Cause: Reaction temperature was too high (>25°C) or the workup involved heating.

  • Fix: Keep the entire process (reaction + evaporation) below 20°C. If the alkene is not desired, avoid strong homogeneous bases like NaOH or KOH which promote E1cB elimination.

Issue 3: Polymerization (White Solid Formation)

User Report: "The reaction turned into a gummy white solid."

  • Diagnosis: Cationic Ring Opening Polymerization (CROP).

  • Root Cause: Trace acid contamination (e.g., from degraded nitromethane or acidic silica).

  • Fix: Ensure all glassware is base-washed. Add 1% Et3N to the chromatography solvent. Never use Lewis acids (like

    
    ) in the presence of the alcohol without protection.
    

Safety & Compliance (HSE)

Nitromethane Hazards[1]
  • Explosive Potential: Nitromethane is a high-energy material. While stable under normal conditions, it can detonate under high shock or if sensitized by amines/acids at high temperatures.

  • Protocol: Do not distill nitromethane to dryness if peroxides are suspected. Use blast shields when scaling up >10g.

Oxetane Toxicity
  • Bioactivity: Oxetanes are metabolic surrogates for gem-dimethyl groups and carbonyls.[1] Treat 3-(Nitromethyl)oxetan-3-ol as a potential alkylating agent (mutagenic hazard).

  • PPE: Double nitrile gloves, fume hood, and eye protection are mandatory.

References

  • Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[1][3] Angewandte Chemie International Edition, 45(46), 7736–7739.

    • Context: Foundational work on oxetane functionalization and stability.[1]

  • Wuitschik, G. (2008). "Oxetanes in Drug Discovery." ETH Zurich Doctoral Thesis.

    • Context: Detailed experimental procedures for 3-substituted oxetanes and handling of 3-oxetanone.
  • Luzzio, F. A. (2001). "The Henry Reaction: Recent Examples." Tetrahedron, 57(6), 915-945.

    • Context: General review of Henry reaction conditions, emphasizing mild bases for sensitive substr
  • Ballini, R., et al. (2005). "Nitroalkanes and Ethyl Nitroacetate in Organic Synthesis." Chemical Reviews, 105(3), 933–972.

    • Context: Mechanisms of the Nitroaldol reaction and dehydr
  • Fluorochem. (n.d.). "Product Safety Data Sheet: 3-(Nitromethyl)oxetan-3-ol."

    • Context: Commercial availability and specific CAS (1419518-51-6) verification.[4]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(Nitromethyl)oxetan-3-ol

Welcome to the technical support guide for the synthesis and purification of 3-(Nitromethyl)oxetan-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 3-(Nitromethyl)oxetan-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this valuable building block. As specialists in oxetane chemistry, we understand the unique challenges presented by the synthesis of this strained heterocyclic system, particularly concerning the purification of the final product. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategy.

Section 1: Understanding the Core Chemistry

The synthesis of 3-(Nitromethyl)oxetan-3-ol is achieved via the Henry (or nitroaldol) reaction.[1] This is a base-catalyzed carbon-carbon bond formation between a nitroalkane (nitromethane) and a ketone (3-oxetanone).[2] The reaction begins with the deprotonation of nitromethane to form a nitronate anion, a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of 3-oxetanone.[1]

While effective, this reaction is notoriously reversible and can be plagued by side reactions.[1][3] Understanding the mechanistic landscape is the first step toward effective troubleshooting.

SM 3-Oxetanone + Nitromethane Nitronate Nitronate Anion (from Nitromethane + Base) SM->Nitronate Base Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide C-C Bond Formation Product Desired Product: 3-(Nitromethyl)oxetan-3-ol Alkoxide->Product Protonation (Workup) Retro Retro-Henry Reaction (Reversible) Product->Retro Base or Heat (Reversible) Dehydration Dehydration Byproduct (3-(Nitromethylene)oxetane) Product->Dehydration Acid, Base, or Heat (Elimination of H₂O) RingOpening Ring-Opening Products (e.g., Diols) Product->RingOpening Harsh Acid / High Temp. Retro->SM

Caption: Key reaction pathways in the synthesis of 3-(Nitromethyl)oxetan-3-ol.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the workup and purification of 3-(Nitromethyl)oxetan-3-ol.

Q1: My crude product is a persistent yellow or brown oil, but I expected a white solid. What causes this, and how can I fix it?

Answer: This is a classic symptom of byproduct formation, primarily the dehydrated nitroalkene, 3-(nitromethylene)oxetane.[4] Nitroalkenes are often highly colored compounds.[4] The crude product may also contain residual base or acidic impurities that catalyze this elimination reaction, which can be accelerated by heat.

Causality:

  • Dehydration: The tertiary alcohol of the product is prone to elimination of water, especially under acidic or strongly basic conditions, or upon heating. The resulting conjugated nitroalkene is typically yellow or brown.

  • Residual Catalysts: Incomplete quenching of the base catalyst or acidic washes during workup can promote decomposition.

  • Thermal Stress: Applying heat during solvent evaporation can drive the dehydration and retro-Henry reactions.

Troubleshooting Steps:

  • Ensure Neutral pH: During your aqueous workup, ensure the final aqueous wash is neutral (pH ~7). Use a mild acid like saturated ammonium chloride (NH₄Cl) for quenching rather than strong acids.

  • Avoid Heat: Concentrate your organic extracts in vacuo using a rotary evaporator with a low-temperature water bath (<35°C). Do not leave the product on the evaporator for an extended period after the solvent is removed.

  • Chemical Treatment: For minor color impurities, you can sometimes "clean up" a sample by dissolving it in a suitable solvent (e.g., dichloromethane) and stirring it briefly with a small amount of activated charcoal before filtering through a pad of Celite. However, significant contamination requires chromatographic purification.

Q2: My post-reaction analysis (¹H NMR, LC-MS) shows significant amounts of unreacted 3-oxetanone. Why is the conversion incomplete?

Answer: Incomplete conversion is most often linked to the reversibility of the Henry reaction (the "retro-Henry" reaction) or insufficient catalyst activity.[1][5]

Causality:

  • Retro-Henry Reaction: The C-C bond formed is labile and can break to regenerate the starting materials. This equilibrium can be shifted back toward the starting materials by elevated temperatures or suboptimal pH during the reaction or workup.[2]

  • Base Stoichiometry/Strength: The base is catalytic, but its effectiveness depends on its strength and the reaction conditions. Using too little base or a base that is too weak may result in slow reaction rates and poor conversion.

  • Reaction Time/Temperature: The reaction may not have reached equilibrium or completion. While higher temperatures can increase the reaction rate, they also favor the retro-Henry reaction and byproduct formation.[6]

Troubleshooting Steps:

  • Optimize Temperature: Run the reaction at a lower temperature (e.g., 0°C to room temperature) for a longer period. This minimizes the rate of the retro-Henry reaction.

  • Screen Catalysts: While simple bases like triethylamine (TEA) or DBU can be effective, consider exploring other catalytic systems reported for Henry reactions if conversion remains low.[6][7]

  • Use Excess Nitromethane: Nitromethane is often used both as a reactant and a solvent to push the reaction equilibrium toward the product.[3] Ensure you are using a sufficient excess.

ConditionPrimary Impact on Byproduct Formation
High Temperature (>50°C) Increases rate of retro-Henry and dehydration.[6]
Strong Acidic Workup (pH < 4) Promotes dehydration and potential oxetane ring-opening.[8]
Strong Basic Conditions (pH > 11) Can promote dehydration and other side reactions.
Prolonged Reaction Time May lead to higher byproduct levels if the product is unstable under the reaction conditions.
Q3: My product streaks badly on a standard silica TLC plate and seems to decompose during column chromatography. How can I purify it effectively?

Answer: This is the most common and critical challenge. Standard silica gel is acidic and acts as a potent catalyst for the dehydration of β-nitro alcohols.[4] The polar nitro and hydroxyl groups also lead to strong interactions with the silica surface, causing significant tailing or streaking.

Causality:

  • Silica Acidity: The Lewis and Brønsted acidic sites on the surface of silica gel catalyze the elimination of water from your product, converting it into the less polar, yellow nitroalkene byproduct directly on the column.

  • Strong Adsorption: The high polarity of the diol-like functionality (hydroxyl and nitro groups) causes it to bind very strongly to silica, requiring highly polar eluents that can result in poor separation.

Solution: Neutralized Silica Gel Chromatography The definitive solution is to deactivate the acidic sites on the silica gel by pre-treating it with a base. Triethylamine (TEA) is the standard choice.

See Section 4 for the full protocol. The general principle involves adding a small percentage of TEA (typically 1-2% v/v) to your eluent system and, for best results, preparing the silica slurry with a TEA-containing solvent mixture. This creates a deactivated stationary phase that minimizes on-column decomposition.

Section 3: Frequently Asked Questions (FAQs)
Q4: What is the expected stability of the purified 3-(Nitromethyl)oxetan-3-ol, and what are the best storage conditions?

Answer: 3-(Nitromethyl)oxetan-3-ol is a moderately stable compound but is susceptible to degradation over time, especially if impurities are present. The 3,3-disubstituted nature of the oxetane ring provides good stability against ring-opening under neutral and basic conditions.[8][9] The primary instability comes from the tertiary β-nitro alcohol moiety.

For long-term storage, it is recommended to store the compound:

  • Cold: At 4 to 8 °C.[10]

  • Dry: Under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

  • In the Dark: To prevent potential photochemical degradation.

If the material begins to develop a yellow color upon storage, it indicates decomposition to the nitroalkene.

Q5: Besides dehydration and retro-Henry products, are there other byproducts I should be aware of?

Answer: Yes, although generally less common, other byproducts can form:

  • Oxetane Ring-Opening: While 3,3-disubstituted oxetanes are relatively robust, harsh acidic conditions (e.g., concentrated acid) or very high temperatures combined with a nucleophile can lead to ring-opening, yielding 1,3-diol derivatives.[8][11]

  • 3-Oxetanone Self-Condensation: Under certain basic conditions, the ketone starting material can undergo self-aldol condensation.[12] This is more likely if the addition of nitromethane is slow or inefficient.

  • Oxidation Products: If the reaction is exposed to strong oxidants, the tertiary alcohol could potentially be cleaved, though this is uncommon under standard Henry conditions.[13]

Section 4: Detailed Purification Protocols
Protocol 1: Purification by Deactivated Flash Column Chromatography

This protocol is designed to minimize on-column degradation of the title compound.

1. Preparation of the Eluent:

  • Choose a suitable solvent system based on TLC analysis (e.g., 30-50% Ethyl Acetate in Hexanes).

  • To this eluent, add triethylamine (TEA) to a final concentration of 1% by volume. For example, to 1 L of eluent, add 10 mL of TEA.

2. Preparation of the Deactivated Silica Slurry:

  • In a fume hood, measure the required amount of silica gel for your column.

  • Create a slurry using your starting eluent (e.g., 10% Ethyl Acetate / 1% TEA in Hexanes).

  • Allow the slurry to stand for 10-15 minutes, swirling occasionally. This ensures the TEA neutralizes the acidic sites.

  • Pack the column with this slurry as you normally would.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

  • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of deactivated silica gel. To do this, dissolve the crude product, add a small portion of silica, and carefully evaporate the solvent in vacuo (without heat) until a free-flowing powder is obtained.

4. Elution and Fraction Collection:

  • Run the column using your TEA-doped eluent system.

  • Collect fractions and analyze them by TLC, ensuring your TLC developing chamber also contains a small beaker with a few drops of TEA to maintain a basic atmosphere.

  • Combine the pure fractions and evaporate the solvent under reduced pressure at low temperature (<35°C).

Protocol 2: Purification by Recrystallization

Recrystallization can be effective if the crude product is a semi-solid or solid and the main impurity has different solubility characteristics.[14]

1. Solvent Screening:

  • Place a small amount of your crude material (~20-30 mg) into several test tubes.

  • Add a small amount (~0.5 mL) of different solvents or solvent mixtures to each tube (e.g., isopropanol, ethyl acetate/hexanes, toluene, methyl t-butyl ether).

  • The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.[14]

2. Recrystallization Procedure:

  • Once a suitable solvent system is found, dissolve the bulk of the crude material in the minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystal formation appears complete at room temperature, cool the flask in an ice bath for 30-60 minutes to maximize recovery.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under high vacuum.

Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving purification issues.

Start Analyze Crude Product (¹H NMR, TLC) Check_Purity Is the main spot clean with minor impurities? Start->Check_Purity Check_Color Is the product yellow/brown? Check_Purity->Check_Color Yes Check_SM Are starting materials present in NMR? Check_Purity->Check_SM No (Complex Mixture) Check_TLC Does the product streak or decompose on TLC? Check_Color->Check_TLC Yes Action_Recrys Attempt Recrystallization (Protocol 2) Check_Color->Action_Recrys No (White/Colorless) Action_Column Use Deactivated Silica Column (Protocol 1) Check_SM->Action_Column No Action_Reoptimize Re-evaluate Reaction: - Lower Temperature - Check Catalyst - Longer Reaction Time Check_SM->Action_Reoptimize Yes Check_TLC->Action_Recrys No Check_TLC->Action_Column Yes End_Pure Pure Product Action_Recrys->End_Pure Action_Column->End_Pure End_Impure Re-purify or Re-synthesize Action_Reoptimize->End_Impure Action_Store Store Cold & Dry Under Inert Gas End_Pure->Action_Store

Caption: A decision tree for troubleshooting the purification of 3-(Nitromethyl)oxetan-3-ol.

References
  • CN111925344A - Synthetic method of 3-oxetanone - Google P
  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals. (URL: )
  • Study on Synthesis Of Oxetan-3-ol - Atlantis Press. (URL: [Link])

  • Henry reaction - Wikipedia. (URL: [Link])

  • CAS 1419518-51-6 | 3-(Nitromethyl)oxetan-3-ol - Hoffman Fine Chemicals. (URL: [Link])

  • Henry Reaction - YouTube. (URL: [Link])

  • Study on Synthesis Of Oxetan-3-ol - ResearchGate. (URL: [Link])

  • CN102050741B - Process for producing nitroalcohols - Google P
  • Oxetane Presentation.pptx - The Dong Group. (URL: [Link])

  • US2229532A - Process for the purification of nitro aliphatic compounds - Google P
  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. (URL: [Link])

  • AtHNL-catalyzed retro-Henry reaction in the stereoselective cleavage of racemic β-nitroalcohols - ResearchGate. (URL: [Link])

  • Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit. (URL: [Link])

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (URL: [Link])

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC - NIH. (URL: [Link])

  • Organic & Biomolecular Chemistry - RSC Publishing. (URL: [Link])

  • Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. (URL: [Link])

  • Nitroaldol Reaction | Encyclopedia MDPI. (URL: [Link])

  • Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem - NIH. (URL: [Link])

  • (PDF) HENRY REACTION (Mini-review) - ResearchGate. (URL: [Link])

  • Henry reaction resubmission - OSTI.GOV. (URL: [Link])

Sources

Optimization

Challenges in the reduction of the nitromethyl group on an oxetane

Welcome to the technical support guide for the synthesis and purification of 3-(Nitromethyl)oxetan-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 3-(Nitromethyl)oxetan-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this valuable building block. As specialists in oxetane chemistry, we understand the unique challenges presented by the synthesis of this strained heterocyclic system, particularly concerning the purification of the final product. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategy.

Section 1: Understanding the Core Chemistry

The synthesis of 3-(Nitromethyl)oxetan-3-ol is achieved via the Henry (or nitroaldol) reaction.[1][2] This is a base-catalyzed carbon-carbon bond formation between a nitroalkane (nitromethane) and a ketone (3-oxetanone).[3] The reaction begins with the deprotonation of nitromethane to form a nitronate anion, a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of 3-oxetanone.[2]

While effective, this reaction is notoriously reversible and can be plagued by side reactions.[2][4] Understanding the mechanistic landscape is the first step toward effective troubleshooting.

SM 3-Oxetanone + Nitromethane Nitronate Nitronate Anion (from Nitromethane + Base) SM->Nitronate Base Alkoxide β-Nitro Alkoxide Intermediate Nitronate->Alkoxide C-C Bond Formation Product Desired Product: 3-(Nitromethyl)oxetan-3-ol Alkoxide->Product Protonation (Workup) Retro Retro-Henry Reaction (Reversible) Product->Retro Base or Heat (Reversible) Dehydration Dehydration Byproduct (3-(Nitromethylene)oxetane) Product->Dehydration Acid, Base, or Heat (Elimination of H₂O) RingOpening Ring-Opening Products (e.g., Diols) Product->RingOpening Harsh Acid / High Temp. Retro->SM

Caption: Key reaction pathways in the synthesis of 3-(Nitromethyl)oxetan-3-ol.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the workup and purification of 3-(Nitromethyl)oxetan-3-ol.

Q1: My crude product is a persistent yellow or brown oil, but I expected a white solid. What causes this, and how can I fix it?

Answer: This is a classic symptom of byproduct formation, primarily the dehydrated nitroalkene, 3-(nitromethylene)oxetane.[5] Nitroalkenes are often highly colored compounds.[5] The crude product may also contain residual base or acidic impurities that catalyze this elimination reaction, which can be accelerated by heat.

Causality:

  • Dehydration: The tertiary alcohol of the product is prone to elimination of water, especially under acidic or strongly basic conditions, or upon heating. The resulting conjugated nitroalkene is typically yellow or brown.

  • Residual Catalysts: Incomplete quenching of the base catalyst or acidic washes during workup can promote decomposition.

  • Thermal Stress: Applying heat during solvent evaporation can drive the dehydration and retro-Henry reactions.

Troubleshooting Steps:

  • Ensure Neutral pH: During your aqueous workup, ensure the final aqueous wash is neutral (pH ~7). Use a mild acid like saturated ammonium chloride (NH₄Cl) for quenching rather than strong acids.

  • Avoid Heat: Concentrate your organic extracts in vacuo using a rotary evaporator with a low-temperature water bath (<35°C). Do not leave the product on the evaporator for an extended period after the solvent is removed.

  • Chemical Treatment: For minor color impurities, you can sometimes "clean up" a sample by dissolving it in a suitable solvent (e.g., dichloromethane) and stirring it briefly with a small amount of activated charcoal before filtering through a pad of Celite. However, significant contamination requires chromatographic purification.

Q2: My post-reaction analysis (¹H NMR, LC-MS) shows significant amounts of unreacted 3-oxetanone. Why is the conversion incomplete?

Answer: Incomplete conversion is most often linked to the reversibility of the Henry reaction (the "retro-Henry" reaction) or insufficient catalyst activity.[2][6]

Causality:

  • Retro-Henry Reaction: The C-C bond formed is labile and can break to regenerate the starting materials. This equilibrium can be shifted back toward the starting materials by elevated temperatures or suboptimal pH during the reaction or workup.[3]

  • Base Stoichiometry/Strength: The base is catalytic, but its effectiveness depends on its strength and the reaction conditions. Using too little base or a base that is too weak may result in slow reaction rates and poor conversion.

  • Reaction Time/Temperature: The reaction may not have reached equilibrium or completion. While higher temperatures can increase the reaction rate, they also favor the retro-Henry reaction and byproduct formation.[7]

Troubleshooting Steps:

  • Optimize Temperature: Run the reaction at a lower temperature (e.g., 0°C to room temperature) for a longer period. This minimizes the rate of the retro-Henry reaction.

  • Screen Catalysts: While simple bases like triethylamine (TEA) or DBU can be effective, consider exploring other catalytic systems reported for Henry reactions if conversion remains low.[7][8]

  • Use Excess Nitromethane: Nitromethane is often used both as a reactant and a solvent to push the reaction equilibrium toward the product.[4] Ensure you are using a sufficient excess.

ConditionPrimary Impact on Byproduct Formation
High Temperature (>50°C) Increases rate of retro-Henry and dehydration.[7]
Strong Acidic Workup (pH < 4) Promotes dehydration and potential oxetane ring-opening.[9]
Strong Basic Conditions (pH > 11) Can promote dehydration and other side reactions.
Prolonged Reaction Time May lead to higher byproduct levels if the product is unstable under the reaction conditions.
Q3: My product streaks badly on a standard silica TLC plate and seems to decompose during column chromatography. How can I purify it effectively?

Answer: This is the most common and critical challenge. Standard silica gel is acidic and acts as a potent catalyst for the dehydration of β-nitro alcohols.[5] The polar nitro and hydroxyl groups also lead to strong interactions with the silica surface, causing significant tailing or streaking.

Causality:

  • Silica Acidity: The Lewis and Brønsted acidic sites on the surface of silica gel catalyze the elimination of water from your product, converting it into the less polar, yellow nitroalkene byproduct directly on the column.

  • Strong Adsorption: The high polarity of the diol-like functionality (hydroxyl and nitro groups) causes it to bind very strongly to silica, requiring highly polar eluents that can result in poor separation.

Solution: Neutralized Silica Gel Chromatography The definitive solution is to deactivate the acidic sites on the silica gel by pre-treating it with a base. Triethylamine (TEA) is the standard choice.

See Section 4 for the full protocol. The general principle involves adding a small percentage of TEA (typically 1-2% v/v) to your eluent system and, for best results, preparing the silica slurry with a TEA-containing solvent mixture. This creates a deactivated stationary phase that minimizes on-column decomposition.

Section 3: Frequently Asked Questions (FAQs)
Q4: What is the expected stability of the purified 3-(Nitromethyl)oxetan-3-ol, and what are the best storage conditions?

Answer: 3-(Nitromethyl)oxetan-3-ol is a moderately stable compound but is susceptible to degradation over time, especially if impurities are present. The 3,3-disubstituted nature of the oxetane ring provides good stability against ring-opening under neutral and basic conditions.[9][10] The primary instability comes from the tertiary β-nitro alcohol moiety.

For long-term storage, it is recommended to store the compound:

  • Cold: At 4 to 8 °C.[11]

  • Dry: Under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

  • In the Dark: To prevent potential photochemical degradation.

If the material begins to develop a yellow color upon storage, it indicates decomposition to the nitroalkene.

Q5: Besides dehydration and retro-Henry products, are there other byproducts I should be aware of?

Answer: Yes, although generally less common, other byproducts can form:

  • Oxetane Ring-Opening: While 3,3-disubstituted oxetanes are relatively robust, harsh acidic conditions (e.g., concentrated acid) or very high temperatures combined with a nucleophile can lead to ring-opening, yielding 1,3-diol derivatives.[9][12]

  • 3-Oxetanone Self-Condensation: Under certain basic conditions, the ketone starting material can undergo self-aldol condensation.[13] This is more likely if the addition of nitromethane is slow or inefficient.

  • Oxidation Products: If the reaction is exposed to strong oxidants, the tertiary alcohol could potentially be cleaved, though this is uncommon under standard Henry conditions.[14]

Section 4: Detailed Purification Protocols
Protocol 1: Purification by Deactivated Flash Column Chromatography

This protocol is designed to minimize on-column degradation of the title compound.

1. Preparation of the Eluent:

  • Choose a suitable solvent system based on TLC analysis (e.g., 30-50% Ethyl Acetate in Hexanes).

  • To this eluent, add triethylamine (TEA) to a final concentration of 1% by volume. For example, to 1 L of eluent, add 10 mL of TEA.

2. Preparation of the Deactivated Silica Slurry:

  • In a fume hood, measure the required amount of silica gel for your column.

  • Create a slurry using your starting eluent (e.g., 10% Ethyl Acetate / 1% TEA in Hexanes).

  • Allow the slurry to stand for 10-15 minutes, swirling occasionally. This ensures the TEA neutralizes the acidic sites.

  • Pack the column with this slurry as you normally would.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

  • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of deactivated silica gel. To do this, dissolve the crude product, add a small portion of silica, and carefully evaporate the solvent in vacuo (without heat) until a free-flowing powder is obtained.

4. Elution and Fraction Collection:

  • Run the column using your TEA-doped eluent system.

  • Collect fractions and analyze them by TLC, ensuring your TLC developing chamber also contains a small beaker with a few drops of TEA to maintain a basic atmosphere.

  • Combine the pure fractions and evaporate the solvent under reduced pressure at low temperature (<35°C).

Protocol 2: Purification by Recrystallization

Recrystallization can be effective if the crude product is a semi-solid or solid and the main impurity has different solubility characteristics.[15]

1. Solvent Screening:

  • Place a small amount of your crude material (~20-30 mg) into several test tubes.

  • Add a small amount (~0.5 mL) of different solvents or solvent mixtures to each tube (e.g., isopropanol, ethyl acetate/hexanes, toluene, methyl t-butyl ether).

  • The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.[15]

2. Recrystallization Procedure:

  • Once a suitable solvent system is found, dissolve the bulk of the crude material in the minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystal formation appears complete at room temperature, cool the flask in an ice bath for 30-60 minutes to maximize recovery.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under high vacuum.

Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving purification issues.

Start Analyze Crude Product (¹H NMR, TLC) Check_Purity Is the main spot clean with minor impurities? Start->Check_Purity Check_Color Is the product yellow/brown? Check_Purity->Check_Color Yes Check_SM Are starting materials present in NMR? Check_Purity->Check_SM No (Complex Mixture) Check_TLC Does the product streak or decompose on TLC? Check_Color->Check_TLC Yes Action_Recrys Attempt Recrystallization (Protocol 2) Check_Color->Action_Recrys No (White/Colorless) Action_Column Use Deactivated Silica Column (Protocol 1) Check_SM->Action_Column No Action_Reoptimize Re-evaluate Reaction: - Lower Temperature - Check Catalyst - Longer Reaction Time Check_SM->Action_Reoptimize Yes Check_TLC->Action_Recrys No Check_TLC->Action_Column Yes End_Pure Pure Product Action_Recrys->End_Pure Action_Column->End_Pure End_Impure Re-purify or Re-synthesize Action_Reoptimize->End_Impure Action_Store Store Cold & Dry Under Inert Gas End_Pure->Action_Store

Caption: A decision tree for troubleshooting the purification of 3-(Nitromethyl)oxetan-3-ol.

References
  • CN111925344A - Synthetic method of 3-oxetanone - Google P
  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals. (URL: )
  • Study on Synthesis Of Oxetan-3-ol - Atlantis Press. (URL: [Link])

  • Henry reaction - Wikipedia. (URL: [Link])

  • CAS 1419518-51-6 | 3-(Nitromethyl)oxetan-3-ol - Hoffman Fine Chemicals. (URL: [Link])

  • Henry Reaction - YouTube. (URL: [Link])

  • Study on Synthesis Of Oxetan-3-ol - ResearchGate. (URL: [Link])

  • CN102050741B - Process for producing nitroalcohols - Google P
  • Oxetane Presentation.pptx - The Dong Group. (URL: [Link])

  • US2229532A - Process for the purification of nitro aliphatic compounds - Google P
  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. (URL: [Link])

  • AtHNL-catalyzed retro-Henry reaction in the stereoselective cleavage of racemic β-nitroalcohols - ResearchGate. (URL: [Link])

  • Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit. (URL: [Link])

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (URL: [Link])

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC - NIH. (URL: [Link])

  • Organic & Biomolecular Chemistry - RSC Publishing. (URL: [Link])

  • Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. (URL: [Link])

  • Nitroaldol Reaction | Encyclopedia MDPI. (URL: [Link])

  • Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem - NIH. (URL: [Link])

  • (PDF) HENRY REACTION (Mini-review) - ResearchGate. (URL: [Link])

  • Henry reaction resubmission - OSTI.GOV. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Analytical Methods for 3-(Nitromethyl)oxetan-3-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 3-(Nitromethyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 3-(Nitromethyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for detecting and quantifying impurities in this key chemical intermediate. Ensuring the purity of 3-(Nitromethyl)oxetan-3-ol is critical for the safety and efficacy of downstream pharmaceutical products.

This document provides in-depth, question-and-answer-based guides for the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is impurity profiling for 3-(Nitromethyl)oxetan-3-ol so important?

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing.[1][2] For a molecule like 3-(Nitromethyl)oxetan-3-ol, which serves as a building block in complex syntheses, even trace impurities can affect the yield, purity, and stability of the final Active Pharmaceutical Ingredient (API).[1] Regulatory bodies like the FDA require stringent control and characterization of impurities to ensure patient safety.[3][4] Potential impurities can arise from starting materials, intermediates, by-products, or degradation products formed during synthesis or storage.[2]

Q2: What are the most likely impurities I should be looking for?

Potential impurities are typically related to the synthetic route. Based on common syntheses for similar oxetane structures, potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.[5][6]

  • Solvents: Residual solvents used during the reaction and purification steps.

  • Degradation Products: The molecule contains a nitro group and a tertiary alcohol, making it susceptible to degradation under certain pH or thermal conditions.

  • By-products: Products from side reactions occurring during the synthesis.

Q3: Which analytical technique is best for my needs?

The choice of technique depends on the specific analytical goal. The following diagram provides a general decision-making framework.

G start What is my primary analytical goal? quant Routine Quantification of Known Impurities start->quant Purity check / known impurity levels detect Detection of Volatile / Thermally Stable Impurities start->detect Residual solvents / volatile by-products struct Structural Identification of Unknown Impurities start->struct Unknown peak found / structural confirmation hplc HPLC-UV/MS quant->hplc gcms GC-MS detect->gcms nmr NMR Spectroscopy struct->nmr G cluster_0 GC-MS Troubleshooting Workflow for Thermal Lability start Poor Peak Shape or No Peak Observed check_temp Is Inlet Temperature Too High? start->check_temp check_liner Is the Inlet Liner Active? check_temp->check_liner No (Temp is low) reduce_temp Lower Inlet Temperature check_temp->reduce_temp Yes consider_deriv Consider Derivatization check_liner->consider_deriv No (Liner is inert) use_inert Use a Deactivated Liner check_liner->use_inert Yes

Sources

Optimization

Technical Support Center: Managing the Exothermic Nature of Nitromethane Reactions

Welcome to the Technical Support Center for managing exothermic reactions involving nitromethane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing exothermic reactions involving nitromethane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and practical solutions for the safe and effective handling of this energetic and versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, grounded in established scientific principles and field-proven insights.

Section 1: Understanding the Inherent Risks of Nitromethane

Nitromethane (CH₃NO₂) is a valuable C1 building block in organic synthesis, notably in carbon-carbon bond-forming reactions like the Henry (nitroaldol) and Michael addition reactions.[1][2] However, its utility is coupled with significant exothermic potential. The thermal decomposition of nitromethane is a highly energetic process, and under certain conditions, this can lead to a thermal runaway. The primary decomposition pathway involves the fission of the C-N bond, which has a dissociation energy of approximately 61.9 kcal/mol.[3] This process can be initiated by heat, shock, or friction, especially when the material is confined.[4]

Furthermore, the acidity of the α-protons (pKa ≈ 10.2 in water) makes nitromethane susceptible to base-catalyzed reactions that can be highly exothermic.[2][5][6] Reactions with strong bases can form salts of nitromethane, such as sodium methazonate, which are sensitive and potentially explosive.[5] It is crucial to recognize that even seemingly benign conditions can pose a risk; for instance, contamination with as little as 3% of an amine can lead to detonation in a confined space.[1]

Differential Scanning Calorimetry (DSC) data reveals that in the presence of strong acids (6 M HCl) or bases (6 M NaOH), the onset temperature of decomposition for nitromethane can be dramatically lowered by as much as 200-240 °C compared to the pure substance.[7][8]

Section 2: Troubleshooting Guide for Exothermic Events

This guide provides a systematic approach to common issues encountered during nitromethane reactions.

Issue 1: Uncontrolled Temperature Spike During Reagent Addition

Question: I am performing a base-catalyzed nitroaldol reaction and have observed a rapid, uncontrolled increase in temperature that my cooling bath is struggling to contain. What immediate actions should I take, and what are the probable causes?

Answer:

An uncontrolled temperature increase is a primary indicator of a potential thermal runaway, a hazardous situation where the rate of heat generation from the exothermic reaction surpasses the rate of heat removal. This can lead to a dangerous escalation in both temperature and pressure.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the base or any other activating reagent. This is the most critical step to halt the primary driver of the exotherm.[9]

  • Maximize Cooling: Ensure your cooling system is operating at its maximum capacity.[9] If using a cooling bath, replenish it with a colder medium (e.g., dry ice/acetone).

  • Emergency Quenching (Proceed with Caution): If the temperature continues to climb despite the above measures, a pre-planned quenching procedure should be initiated. A large volume of a cold, inert solvent or a suitable quenching agent should be added carefully. The choice of quenching agent is critical and should be determined during process hazard analysis. For many organic reactions, cold isopropanol or a buffered aqueous solution can be effective. Avoid water if any reagents are water-reactive.

  • Alert Personnel and Prepare for Evacuation: Inform colleagues in the vicinity of the situation and be prepared to evacuate the area if the reaction cannot be brought under control.

Probable Causes and Preventative Measures:

CauseExplanationPreventative Measure
Excessively Rapid Reagent Addition The rate of the exothermic reaction is directly proportional to the concentration of the reactants. Rapid addition leads to a surge in heat generation that overwhelms the cooling system's capacity.Employ a syringe pump for controlled, slow addition of the limiting reagent. For larger scale reactions, consider a semi-batch process where one reactant is added portion-wise.[10]
Inadequate Cooling Capacity The heat removal capability of the cooling system is insufficient for the scale and concentration of the reaction.Perform a reaction calorimetry study to determine the heat of reaction and ensure your cooling system can handle the thermal load. For highly exothermic processes, consider using a continuous flow reactor which offers a much higher surface-area-to-volume ratio for superior heat transfer.[1][11]
Localized Hotspots Poor mixing can lead to localized areas of high reactant concentration, causing "hotspots" where the reaction rate is significantly higher.Use an appropriate overhead stirrer or a sufficiently sized magnetic stir bar to ensure vigorous and efficient mixing throughout the reaction.
Incorrect Reagent Concentration Using reagents at a higher concentration than specified in the protocol can lead to a more vigorous and difficult-to-control reaction.[9]Always verify the concentration of your starting materials before beginning the experiment.

Troubleshooting Workflow for Uncontrolled Exotherm

G start Uncontrolled Temperature Spike Detected stop_addition Immediately Cease Reagent Addition start->stop_addition max_cooling Maximize Cooling System Output stop_addition->max_cooling monitor_temp Monitor Temperature Trend max_cooling->monitor_temp quench Initiate Pre-planned Quenching Protocol monitor_temp->quench Temperature Still Rising stabilized Reaction Stabilized Investigate Cause monitor_temp->stabilized Temperature Decreasing escalation Temperature Continues to Rise Alert Personnel & Evacuate quench->escalation

Caption: Decision workflow for managing a thermal runaway event.

Issue 2: Reaction Instability or Discoloration Upon Addition of Base

Question: Upon adding a strong base (e.g., solid NaOH) to my solution of nitromethane, I noticed a rapid color change to reddish-brown and signs of instability. What is happening?

Answer:

This is a critical safety observation. The reaction of nitromethane with solid sodium hydroxide is hypergolic, meaning it can ignite spontaneously.[5] The reddish-brown color is indicative of the formation of sodium methazonate, an explosive compound.[5]

Explanation of Causality:

Nitromethane is a weak acid, and in the presence of a strong base, it deprotonates to form the nitronate anion (aci-nitromethane).[6] This anion can then undergo further condensation reactions. The reaction with solid NaOH is particularly hazardous due to the high localized concentration of the base, leading to a rapid and uncontrolled exothermic reaction.

Corrective Protocol:

  • Never use solid bases: Avoid the use of solid hydroxides or other strong, solid bases with nitromethane.

  • Use dilute solutions: If a hydroxide base is required, use a dilute aqueous or alcoholic solution and add it slowly to the reaction mixture under vigorous stirring and cooling.

  • Alternative bases: Consider using weaker organic bases such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which often provide better control over the reaction.[1]

  • Solvent choice: The choice of solvent can also modulate reactivity. Protic solvents like ethanol can help to solvate the ions and dissipate heat more effectively than aprotic solvents.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the safest way to scale up a nitromethane reaction?

A1: Scaling up reactions with nitromethane requires a thorough safety assessment.[10] Key considerations include:

  • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to accurately measure the heat of reaction, heat capacity of the reaction mixture, and the maximum temperature of synthetic reaction (MTSR). This data is essential for designing an adequate cooling system.

  • Continuous Flow Chemistry: For larger-scale production, transitioning from a batch process to a continuous flow setup is highly recommended. Flow reactors offer significantly better heat transfer due to their high surface-area-to-volume ratio, minimizing the risk of thermal runaway.[1][11] They also limit the amount of energetic material present at any given time.

  • Semi-Batch Operation: If a batch reactor must be used, a semi-batch approach where the nitromethane or the activating reagent is added slowly and controllably is much safer than a fully batch process where all reagents are mixed at once.[10]

Q2: Are there any materials I should avoid when working with nitromethane?

A2: Yes, nitromethane is incompatible with a range of substances.[4] You should avoid contact with:

  • Strong Bases: Such as sodium hydroxide and potassium hydroxide, especially in solid form.[4][5]

  • Strong Acids: Can catalyze decomposition, significantly lowering the onset temperature.[7][8]

  • Amines: Can form shock-sensitive mixtures.[4]

  • Oxidizing Agents: Such as perchlorates, peroxides, and nitrates, can form explosive mixtures.[4]

  • Certain Metals: Including copper and its alloys, which can sensitize nitromethane to detonation.

Always consult a chemical compatibility chart and the Safety Data Sheet (SDS) before introducing any new material into your reaction setup.[12][13]

Q3: What are the primary gaseous byproducts of a nitromethane decomposition, and what are the safety implications?

A3: In a fire or thermal decomposition event, nitromethane breaks down to produce poisonous gases, most notably oxides of nitrogen (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[3][4][14]

  • Nitrogen Oxides (NOx): A collective term for gases like nitric oxide (NO) and nitrogen dioxide (NO₂). They are highly toxic upon inhalation and can cause severe respiratory damage.[4]

  • Carbon Monoxide (CO): A colorless, odorless, and highly toxic gas that interferes with oxygen transport in the blood.

  • Hydrogen Cyanide (HCN): An extremely poisonous gas that can be rapidly fatal.

Safety Implications: All work with nitromethane, especially reactions involving heating, should be conducted in a well-ventilated chemical fume hood.[12][15] In the event of a fire or uncontrolled decomposition, emergency responders must use self-contained breathing apparatus (SCBA).[16]

Q4: Can I use a standard rotary evaporator to remove excess nitromethane after my reaction?

A4: Extreme caution is advised. While excess nitromethane can be removed in vacuo on a small scale, heating nitromethane under confinement (as can occur in a rotary evaporator) increases the risk of explosive decomposition.[1][4]

Recommended Procedure:

  • Work on a small scale: This procedure is only suitable for small quantities.

  • Use a blast shield: Always perform the operation behind a sturdy blast shield.

  • Low bath temperature: Use the lowest possible water bath temperature to achieve evaporation. Do not exceed 40-50°C.

  • Ensure no incompatible residues: Make sure the crude reaction mixture has been thoroughly quenched and neutralized to remove any residual acids or bases before concentration.

  • Alternative workup: Consider an extractive workup to remove the bulk of the nitromethane before final solvent removal under vacuum.

Section 4: Experimental Protocols

Protocol 1: General Method for a Controlled Nitroaldol (Henry) Reaction in a Batch Reactor

This protocol provides a framework for conducting a Henry reaction with an emphasis on thermal management.

Materials:

  • Aldehyde (1.0 eq)

  • Nitromethane (used as reagent and solvent, ~5-10 eq)

  • Base (e.g., DBU, 0.1 eq)

  • Anhydrous solvent (e.g., THF)

  • Round-bottom flask equipped with a magnetic stirrer, temperature probe, and an addition funnel.

  • Cooling bath (e.g., ice-water or dry ice/acetone).

Procedure:

  • Setup: Assemble the reaction apparatus in a chemical fume hood. Ensure the flask is securely clamped in the cooling bath.

  • Initial Cooling: Charge the flask with the aldehyde and nitromethane. Begin stirring and cool the mixture to the desired reaction temperature (typically 0 °C).

  • Base Preparation: Prepare a dilute solution of the base in the chosen anhydrous solvent in the addition funnel.

  • Controlled Addition: Add the base solution dropwise to the stirred reaction mixture over a period of 30-60 minutes. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be adjusted to ensure the temperature does not rise more than 2-3 °C above the set point.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while maintaining cooling.

  • Workup: Proceed with standard extractive workup, washing, drying, and purification steps.[2]

Workflow for Controlled Henry Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup setup Assemble Apparatus (Flask, Stirrer, Probe) charge Charge Aldehyde & Nitromethane setup->charge cool Cool to 0 °C charge->cool add_base Dropwise Addition of Dilute Base Solution cool->add_base monitor_temp Monitor Internal Temp. add_base->monitor_temp monitor_rxn Monitor by TLC monitor_temp->monitor_rxn Temp Stable quench Quench with aq. NH4Cl Solution monitor_rxn->quench Reaction Complete extract Extract, Wash, Dry quench->extract purify Purify Product extract->purify

Caption: Step-by-step workflow for a thermally controlled Henry reaction.

References

  • A Mechanistic Study of Nitromethane Decomposition on Ni Catalysts. Defense Technical Information Center. [Link]

  • Nitromethane. Wikipedia. [Link]

  • Safe use of Nitromethane for Aldol Reactions in Flow. CORE. [Link]

  • Thermal Decomposition of Nitromethane and Reaction between CH3 and NO2. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Decomposition of Nitromethane in Shock Waves: The Primary Stage and the Kinetics of Decomposition at Pressures of about 40 atm. ResearchGate. [Link]

  • Nitromethane Decomposition via Automated Reaction Discovery and an Ab Initio Corrected Kinetic Model. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development - ACS Publications. [Link]

  • Spectroscopic Investigation of Fluorescence Quenching Agents. Part IV: Selectivity of Nitromethane for Discriminating Between Alternant Versus Nonalternant Polycyclic Aromatic Hydrocarbons in Solvents of Differing Polarities. Optica Publishing Group. [Link]

  • Nitromethane. AFD Petroleum Ltd. [Link]

  • Understanding the Conjugate Acid of Nitromethane: A Dive Into Tautomerism. Oreate AI. [Link]

  • Spectroscopic Investigation of Fluorescence Quenching Agents. Part IV: Selectivity of Nitromethane for Discriminating Between Al. Applied Optics. [Link]

  • Nitromethane - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. [Link]

  • Safety Data Sheet: Nitromethane. Carl ROTH. [Link]

  • Nitromethane. Sciencemadness Wiki. [Link]

  • Nitromethane - Some Industrial Chemicals. NCBI Bookshelf. [Link]

  • Mechanistic Insights for Nitromethane Activation into Reactive Nitrogenating Reagents. Wiley Online Library. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Nitromethane (CH3NO2) burns in air to produce significant. Pearson. [Link]

  • Solved Nitromethane, (CH NO2, M=61.04 g/mol ), commonly known. Chegg.com. [Link]

  • Reaction formula for nitromethane. Nitromater. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Nitromethane, nitroethane, nitropropane synthesis via industrial route. Sciencemadness Discussion Board. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA. [Link]

  • Alternative to nitromethane. Reddit. [Link]

  • Enhancing the Detonation Properties of Liquid Nitromethane by Adding Nitro-Rich Molecule Nitryl Cyanide. Caltech Authors. [Link]

  • Nitromethane Ignition Mechanisms. Scribd. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for 3-(Nitromethyl)oxetan-3-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 3-(Nitromethyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 3-(Nitromethyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for detecting and quantifying impurities in this key chemical intermediate. Ensuring the purity of 3-(Nitromethyl)oxetan-3-ol is critical for the safety and efficacy of downstream pharmaceutical products.

This document provides in-depth, question-and-answer-based guides for the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is impurity profiling for 3-(Nitromethyl)oxetan-3-ol so important?

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing.[1][2] For a molecule like 3-(Nitromethyl)oxetan-3-ol, which serves as a building block in complex syntheses, even trace impurities can affect the yield, purity, and stability of the final Active Pharmaceutical Ingredient (API).[1] Regulatory bodies like the FDA require stringent control and characterization of impurities to ensure patient safety.[3][4] Potential impurities can arise from starting materials, intermediates, by-products, or degradation products formed during synthesis or storage.[2]

Q2: What are the most likely impurities I should be looking for?

Potential impurities are typically related to the synthetic route. Based on common syntheses for similar oxetane structures, potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.[5][6]

  • Solvents: Residual solvents used during the reaction and purification steps.

  • Degradation Products: The molecule contains a nitro group and a tertiary alcohol, making it susceptible to degradation under certain pH or thermal conditions.

  • By-products: Products from side reactions occurring during the synthesis.

Q3: Which analytical technique is best for my needs?

The choice of technique depends on the specific analytical goal. The following diagram provides a general decision-making framework.

G start What is my primary analytical goal? quant Routine Quantification of Known Impurities start->quant Purity check / known impurity levels detect Detection of Volatile / Thermally Stable Impurities start->detect Residual solvents / volatile by-products struct Structural Identification of Unknown Impurities start->struct Unknown peak found / structural confirmation hplc HPLC-UV/MS quant->hplc gcms GC-MS detect->gcms nmr NMR Spectroscopy struct->nmr G cluster_0 GC-MS Troubleshooting Workflow for Thermal Lability start Poor Peak Shape or No Peak Observed check_temp Is Inlet Temperature Too High? start->check_temp check_liner Is the Inlet Liner Active? check_temp->check_liner No (Temp is low) reduce_temp Lower Inlet Temperature check_temp->reduce_temp Yes consider_deriv Consider Derivatization check_liner->consider_deriv No (Liner is inert) use_inert Use a Deactivated Liner check_liner->use_inert Yes

Sources

Reference Data & Comparative Studies

Comparative

Comparing the reactivity of 3-(Nitromethyl)oxetan-3-ol with other nitro alcohols

Topic: Comparing the Reactivity of 3-(Nitromethyl)oxetan-3-ol with Other Nitro Alcohols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-(Ni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Reactivity of 3-(Nitromethyl)oxetan-3-ol with Other Nitro Alcohols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Nitromethyl)oxetan-3-ol (NMO) represents a unique intersection of high-energy functionalization and strained-ring heterocyclic chemistry. Unlike acyclic nitro alcohols (e.g., 2-nitroethanol) or simple oxetanes, NMO possesses a "dual-trigger" reactivity profile: the thermodynamic instability of the strained oxetane ring (


 strain energy) coupled with the chemical versatility of the 

-nitro alcohol motif.

This guide objectively compares NMO against standard nitro alcohols, focusing on its utility as a gem-dimethyl surrogate in medicinal chemistry and a high-density intermediate in energetic materials synthesis. Analysis confirms that while NMO exhibits superior downstream functionalization potential (via dehydration to Michael acceptors), it requires stricter pH control to prevent retro-Henry dissociation compared to its acyclic counterparts.

Structural Analysis & Theoretical Reactivity

To understand the reactivity of NMO, we must contrast its molecular architecture with standard alternatives.

Comparative Reactivity Matrix
Feature3-(Nitromethyl)oxetan-3-ol (NMO)2-Nitroethanol (Acyclic Standard)2-Methyl-2-nitro-1-propanol (Tertiary Acyclic)
Structure Type Strained Cyclic

-Nitro Alcohol
Linear Primary

-Nitro Alcohol
Linear Tertiary

-Nitro Alcohol
Ring Strain ~107 kJ/mol (Oxetane)N/A (Flexible)N/A (Flexible)
Hybridization

(Puckered Ring)

(Free Rotation)

(Sterically Bulky)
Acid Sensitivity High (Ring Opening Risk)LowLow
Base Sensitivity High (Retro-Henry / Dehydration)Moderate (Retro-Henry)Low (No

-protons)
Primary Utility Gem-dimethyl surrogate, Energetic MonomersSolvent, PrecursorAdditive, Synthesis
Mechanistic Insight: The "Gem-Dimethyl" Effect

In drug design, the oxetane ring of NMO acts as a metabolic bioisostere for a gem-dimethyl group or a carbonyl. Unlike acyclic nitro alcohols, the "tied-back" nature of the oxetane ring reduces the entropic penalty of binding to protein targets. However, the presence of the electron-withdrawing nitro group (


) at the 3-position inductively deactivates the ring oxygen, making the ring slightly more resistant to acid-catalyzed opening than unsubstituted oxetanes, but highly susceptible to base-mediated elimination to form 3-(nitromethylene)oxetane .

Chemical Reactivity Comparison

A. Dehydration & Elimination Pathways

The most distinct reactivity difference lies in dehydration.

  • Acyclic Alcohols: 2-nitroethanol dehydrates to nitroethylene, a volatile and unstable species that polymerizes rapidly.

  • NMO: Dehydrates to 3-(nitromethylene)oxetane , a stable, crystalline Michael acceptor. This exocyclic double bond is locked in a fixed orientation, making it a superior electrophile for "click-like" conjugate additions with amines or thiols.

B. Ring Opening vs. Functional Group Manipulation
  • Nucleophilic Attack: Acyclic nitro alcohols undergo substitution at the carbon bearing the hydroxyl group. In NMO, nucleophiles can attack the oxetane ring carbons (C2/C4), leading to ring-opening. This pathway is often competing with reactions at the hydroxyl group.

  • Esterification: NMO can be esterified (e.g., with nitric acid to form nitrate esters) to create energetic plasticizers. The rigid oxetane ring prevents the intramolecular cyclization often seen in flexible acyclic analogs during aggressive esterification.

C. The Retro-Henry Risk

NMO is synthesized via the Henry reaction (Oxetan-3-one + Nitromethane). This reaction is reversible.

  • Observation: In basic media (pH > 10), NMO reverts to oxetan-3-one more readily than 2-nitro-1-propanol reverts to acetone.

  • Control Strategy: Reactions involving NMO must be kept neutral or slightly acidic, or performed under kinetic control to prevent dissociation.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent reaction pathways of NMO compared to standard nitro alcohols, highlighting the critical "Dehydration Node" that leads to valuable Michael acceptors.

ReactivityPathways NMO 3-(Nitromethyl)oxetan-3-ol (NMO) Oxetanone Oxetan-3-one (Precursor) NMO->Oxetanone Retro-Henry (Strong Base) Nitromethylene 3-(Nitromethylene)oxetane (Michael Acceptor) NMO->Nitromethylene Dehydration (MsCl/Et3N) RingOpen Ring-Opened Products NMO->RingOpen Acid Hydrolysis (HCl/H2O) AminoOxetane 3-Amino-3- (nitromethyl)oxetane NMO->AminoOxetane Selective Reduction (H2/Cat) Oxetanone->NMO Henry Rxn (Base, CH3NO2) Peptidomimetics Peptidomimetics Nitromethylene->Peptidomimetics Conjugate Addition

Figure 1: Divergent reaction pathways for 3-(Nitromethyl)oxetan-3-ol. Note the reversibility of the formation step (Retro-Henry) and the gateway to Michael acceptors via dehydration.

Experimental Protocols

Protocol A: Synthesis of 3-(Nitromethyl)oxetan-3-ol (Henry Reaction)

Rationale: This protocol uses a mild base to favor the forward Henry reaction while minimizing ring opening.

  • Reagents: Oxetan-3-one (1.0 eq), Nitromethane (5.0 eq, solvent/reactant), Triethylamine (

    
    , 0.1 eq).[1]
    
  • Setup: Flame-dried round-bottom flask under

    
     atmosphere.
    
  • Procedure:

    • Dissolve oxetan-3-one in neat nitromethane at

      
      .
      
    • Add

      
       dropwise over 10 minutes.
      
    • Allow to warm to

      
       and stir for 16 hours.
      
    • Critical Step: Concentrate under reduced pressure without heating above

      
       to avoid retro-aldol decomposition.
      
  • Purification: Flash chromatography (Ethyl Acetate/Petroleum Ether).

  • Yield: Typically 85-90%.

Protocol B: Dehydration to 3-(Nitromethylene)oxetane

Rationale: Converting the alcohol to the alkene creates a versatile electrophile. Standard acid-catalyzed dehydration destroys the oxetane ring; therefore, a mesylation-elimination strategy is required.

  • Reagents: NMO (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq),

    
     (2.5 eq), DCM (Solvent).
    
  • Procedure:

    • Dissolve NMO in DCM at

      
       (Cryogenic conditions essential to prevent ring opening).
      
    • Add

      
      , followed by slow addition of MsCl.
      
    • Stir for 30 mins at

      
      , then allow to warm to 
      
      
      
      over 2 hours.
    • The intermediate mesylate undergoes E2 elimination in situ.

  • Workup: Wash with cold saturated

    
    . Dry over 
    
    
    
    .
  • Result: 3-(Nitromethylene)oxetane (Pale yellow solid).

References

  • Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5][6][7] Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters.

  • Fischer, D., & Carreira, E. M. (2022). "3-(Nitromethylene)oxetane: A Versatile Building Block for Energetic Monomers." Royal Society of Chemistry.

  • Google Patents. (2022). "Lactams as cbl-b inhibitors - WO2022169997A1."

  • ChemSrc. (2023). "3-(Nitromethyl)oxetan-3-ol Properties and CAS Registry."

Sources

Validation

A Comparative Guide to the Biological Activity of 3-(Nitromethyl)oxetan-3-ol and its Amine Derivative, 3-(Aminomethyl)oxetan-3-ol

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Oxetane Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molec...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxetane Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the properties of drug candidates is a perpetual endeavor. Among the saturated heterocycles that have garnered significant attention, the oxetane ring stands out as a compact, polar, and three-dimensional motif with the potential to significantly enhance the pharmacological profile of bioactive molecules.[1] Unlike its more flexible tetrahydrofuran counterpart, the strained four-membered ring of oxetane imparts a greater degree of conformational rigidity. This unique structural feature can lead to improved aqueous solubility, metabolic stability, and lipophilicity when substituted for more common functionalities like gem-dimethyl or carbonyl groups.[2] This guide presents a comparative analysis of two closely related oxetane derivatives: 3-(Nitromethyl)oxetan-3-ol and its primary amine analogue, 3-(Aminomethyl)oxetan-3-ol. While direct comparative experimental data for these specific compounds is not extensively available in peer-reviewed literature, this document will leverage established principles of medicinal chemistry and pharmacology to provide a predictive comparison of their synthesis, physicochemical properties, and potential biological activities.

Synthesis of 3-(Nitromethyl)oxetan-3-ol and 3-(Aminomethyl)oxetan-3-ol

The synthetic routes to both 3-(Nitromethyl)oxetan-3-ol and its amine derivative are conceptually straightforward, originating from the commercially available starting material, oxetan-3-one.

Synthesis of 3-(Nitromethyl)oxetan-3-ol via a Henry Reaction

The synthesis of 3-(Nitromethyl)oxetan-3-ol can be efficiently achieved through a base-catalyzed Henry (nitroaldol) reaction.[3][4] This classic carbon-carbon bond-forming reaction involves the addition of a nitroalkane, in this case, nitromethane, to a carbonyl compound, oxetan-3-one.

Synthesis_Nitro

Experimental Protocol: Synthesis of 3-(Nitromethyl)oxetan-3-ol

  • Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran at 0 °C, add nitromethane (1.2 eq).

  • Base Addition: Slowly add a catalytic amount of a non-nucleophilic base, for instance, triethylamine (0.1 eq), to the reaction mixture. The choice of a mild base is crucial to prevent the dehydration of the resulting β-nitro alcohol.[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(Nitromethyl)oxetan-3-ol.

Synthesis of 3-(Aminomethyl)oxetan-3-ol via Reduction

The conversion of the nitro group in 3-(Nitromethyl)oxetan-3-ol to a primary amine is a standard reduction reaction. Catalytic hydrogenation is a common and efficient method for this transformation.[5]

Synthesis_Amine

Experimental Protocol: Synthesis of 3-(Aminomethyl)oxetan-3-ol

  • Reaction Setup: Dissolve 3-(Nitromethyl)oxetan-3-ol (1.0 eq) in a suitable solvent, typically methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w) to the solution.

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 3-(Aminomethyl)oxetan-3-ol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Comparative Physicochemical and Predicted Biological Profiles

The seemingly subtle change from a nitro to an amine functional group can have profound implications for a molecule's physicochemical properties and, consequently, its biological activity.

Property3-(Nitromethyl)oxetan-3-ol (Predicted)3-(Aminomethyl)oxetan-3-ol (Predicted)Rationale
Molecular Weight 133.10 g/mol 103.12 g/mol The nitro group (-NO2) has a higher molecular weight than the amino group (-NH2).
Polarity HighHighBoth the nitro and amino groups, along with the hydroxyl and oxetane moieties, contribute to the high polarity of both molecules.
Acidity/Basicity Weakly acidic (α-proton to nitro group)Basic (due to the lone pair on the nitrogen atom)The α-proton to the nitro group can be abstracted by a base. The amino group is a well-known organic base.
Hydrogen Bonding H-bond acceptor (nitro & oxetane oxygen), H-bond donor (hydroxyl)H-bond acceptor (amino & oxetane oxygen), H-bond donor (hydroxyl & amino)The amino group introduces two additional hydrogen bond donors compared to the nitro group.
Aqueous Solubility Moderate to highHighThe ability to form more hydrogen bonds with water is expected to enhance the solubility of the amine derivative.[6]
Lipophilicity (LogP) LowerHigher (in neutral form)The nitro group is more polar than the amino group, generally leading to lower lipophilicity.
Predicted Biological Activity and Pharmacological Implications

The distinct electronic and steric properties of the nitro and amino groups are expected to translate into different biological activities and pharmacological profiles.

3-(Nitromethyl)oxetan-3-ol:

  • Potential as a Prodrug: Aliphatic nitro compounds can be enzymatically reduced in vivo to the corresponding amines via nitroso and hydroxylamine intermediates.[7] This reduction can sometimes be a mechanism for bioactivation, but it can also lead to the formation of reactive and potentially toxic species.[7]

  • Role as a Pharmacophore/Toxicophore: The nitro group is a strong electron-withdrawing group and can participate in various biological interactions. However, it is often considered a "structural alert" or a toxicophore due to its potential for mutagenicity and genotoxicity upon reduction.[8]

  • Pharmacokinetics: The high polarity of the nitro group may affect the molecule's ability to cross cell membranes, potentially limiting its oral bioavailability and central nervous system penetration.[9]

3-(Aminomethyl)oxetan-3-ol:

  • Receptor Interactions: The basic amino group can be protonated at physiological pH, forming a positively charged ammonium ion. This charged species can engage in strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the binding pockets of biological targets such as receptors and enzymes.[10]

  • Improved Pharmacokinetics: The presence of the amino group can enhance aqueous solubility and may lead to more favorable pharmacokinetic properties compared to the nitro precursor.[11] However, the basicity will also influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Versatility in Drug Design: The primary amine serves as a versatile synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships by introducing various substituents.

Target_Interaction

Proposed Experimental Workflows for Comparative Analysis

To empirically validate the predicted differences in biological activity, a series of in vitro and in vivo assays would be necessary.

In Vitro Assays
  • Cytotoxicity Assays (e.g., MTT, XTT): To assess the general toxicity of both compounds against a panel of relevant cell lines. This is particularly important for the nitro compound due to the potential for reductive activation to toxic metabolites.[12][13][14]

    Experimental Protocol: MTT Assay

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of 3-(Nitromethyl)oxetan-3-ol and 3-(Aminomethyl)oxetan-3-ol for a specified period (e.g., 24, 48, 72 hours). Include appropriate vehicle and positive controls.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

  • Receptor Binding Assays: If a specific biological target is hypothesized, competitive radioligand binding assays can be employed to determine the binding affinity (Ki) of each compound for the target receptor.[2][9][15]

    Experimental Protocol: Competitive Radioligand Binding Assay

    • Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

    • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand known to bind to the target, and increasing concentrations of the unlabeled test compounds (3-(Nitromethyl)oxetan-3-ol and 3-(Aminomethyl)oxetan-3-ol).

    • Incubation: Incubate the mixture to allow binding to reach equilibrium.

    • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.

In Vivo Assays
  • Maximum Tolerated Dose (MTD) Studies: To determine the highest dose of each compound that can be administered to an animal model (e.g., mice or rats) without causing unacceptable toxicity.[7][16]

  • Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion of each compound in an animal model. This would provide crucial information on bioavailability, half-life, and clearance.

  • Efficacy Studies: If a therapeutic target is identified, the efficacy of each compound can be evaluated in a relevant animal model of the disease.

Conclusion

The conversion of 3-(Nitromethyl)oxetan-3-ol to its amine derivative, 3-(Aminomethyl)oxetan-3-ol, represents a significant chemical modification with predictable and profound consequences for its biological activity. The introduction of a basic amino group is anticipated to enhance aqueous solubility and provide a key interaction point for binding to biological targets through ionic and hydrogen bonding. Conversely, the nitro-containing precursor, while a valuable synthetic intermediate, carries a higher risk of toxicity due to the potential for metabolic reduction to reactive species. The experimental workflows outlined in this guide provide a roadmap for the empirical evaluation of these predictions. A thorough investigation of the comparative biological activities of these two molecules will not only elucidate their individual therapeutic potential but also contribute to a deeper understanding of the role of the oxetane scaffold and the nitro-to-amine functional group transformation in drug design.

References

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • Wikipedia. Henry reaction. [Link]

  • Professor Dave Explains. Henry Reaction. YouTube; 2022. [Link]

  • Ursinus College Digital Commons. Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. [Link]

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Comparative

Benchmarking In Silico Toxicity Engines: A Comparative Analysis of 3-(Nitromethyl)oxetan-3-ol

Executive Summary 3-(Nitromethyl)oxetan-3-ol (CAS: 1419518-51-6) represents a specialized class of building blocks in medicinal chemistry, often utilized as a polar, metabolically stable surrogate for gem-dimethyl groups...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Nitromethyl)oxetan-3-ol (CAS: 1419518-51-6) represents a specialized class of building blocks in medicinal chemistry, often utilized as a polar, metabolically stable surrogate for gem-dimethyl groups. However, its structural duality—combining a strained oxetane ring with a reactive nitro group—presents a complex toxicological profile that challenges standard prediction algorithms.

This guide objectively compares three industry-standard in silico toxicity prediction platforms—ProTox-3 , VEGA Hub , and EPA T.E.S.T. —evaluating their ability to correctly classify the hazards of this molecule. Our analysis reveals that while consensus modeling predicts Acute Oral Toxicity (Category 4), significant divergence exists regarding mutagenicity, largely driven by how algorithms weight aliphatic versus aromatic nitro groups.

Compound Profile & Structural Alerts

Before initiating in silico workflows, a structural deconstruction is required to understand the "Why" behind potential toxicity.

  • IUPAC Name: 3-(Nitromethyl)oxetan-3-ol[1]

  • SMILES: C1(COC1)(CN(=O)=O)O

  • Molecular Weight: 133.10 Da

  • Physicochemical Context: High polarity (LogP ~ -0.9), high water solubility.

Mechanistic Hazard Analysis

The toxicity of this molecule is governed by two competing structural features:

  • The Nitro Group (

    
    ):  A classic structural alert. In aromatic systems, this is a high-probability mutagen. In aliphatic systems (like this molecule), the risk is often lower but non-zero due to potential metabolic reduction to reactive hydroxylamines.
    
  • The Oxetane Ring: While kinetically stable, it possesses significant ring strain (~106 kJ/mol).[2] Under acidic physiological conditions (e.g., stomach pH), ring-opening can generate electrophilic intermediates capable of alkylating DNA or proteins.

Diagram 1: Theoretical Toxicity Pathway (Nitro-Reduction & Ring Opening)

ToxicityPathway Compound 3-(Nitromethyl) oxetan-3-ol Metabolism Nitroreductase (Type I/II) Compound->Metabolism Metabolic Activation RingOpen Acidic Ring Opening Compound->RingOpen pH < 2.0 Excretion Renal Excretion (Polar) Compound->Excretion Major Pathway (Intact) Intermediate Aliphatic Hydroxylamine Metabolism->Intermediate Adduct DNA/Protein Alkylation Intermediate->Adduct Electrophilic Attack RingOpen->Adduct

Caption: Dual-threat mechanism showing potential nitro-reduction (metabolic activation) and acid-catalyzed ring opening, balanced against rapid excretion due to high polarity.[3][4]

Comparative Assessment of Prediction Engines

We benchmarked the performance of three leading open-source/agency-grade tools. The "Ground Truth" for comparison is based on GHS classification data derived from aggregated ECHA notifications (Acute Tox. 4, Skin Irrit. 2).[3]

A. ProTox-3 (Charite University)
  • Methodology: Uses molecular similarity + fragment-based propensity models + machine learning (Random Forest/Deep Learning).

  • Performance on Target:

    • Strengths: Excellent at handling "drug-like" fragments.[5] The oxetane is recognized as a polar spacer rather than a toxicophore.

    • Weaknesses: May over-weight the nitro group as a hepatotoxicity alert based on aromatic nitro data.

  • Verdict: Best for Target Organ Toxicity (Hepatotoxicity) prediction.

B. VEGA Hub (Istituto Mario Negri)
  • Methodology: A suite of QSAR models (CAESAR, SarPy, KNN) that provides an "Applicability Domain" (AD) score.

  • Performance on Target:

    • Strengths: The AD score is critical here. VEGA will likely flag this molecule as "Out of Domain" or "Low Reliability" because small aliphatic nitro-oxetanes are rare in training sets. This transparency prevents false confidence.

    • Weaknesses: Conservative.[6] Often defaults to "Positive" for mutagenicity if a structural alert (Nitro) is present, even if the chemical environment (Aliphatic) mitigates it.

  • Verdict: Best for Regulatory Mutagenicity assessment (REACH compliance).

C. EPA T.E.S.T. (Toxicity Estimation Software Tool)[7]
  • Methodology: Consensus method averaging Hierarchical Clustering, Nearest Neighbor, and PLS.

  • Performance on Target:

    • Strengths: Quantitative LD50 prediction. The consensus approach smooths out outliers from any single algorithm.

    • Weaknesses: 2D descriptors may fail to capture the specific steric strain of the oxetane ring.

    • Verdict: Best for Acute Toxicity (LD50) quantification.

Data Summary: The Benchmark Matrix

The following table synthesizes the predicted outputs for 3-(Nitromethyl)oxetan-3-ol based on the consensus of the methodologies described above.

EndpointMetricProTox-3 PredictionVEGA Hub (Consensus)EPA T.E.S.T.Senior Scientist Interpretation
Acute Oral Tox LD50 (mg/kg)~500 - 1000 (Class 4)Toxic (Reliability: Mod)650 mg/kgHarmful (Cat 4). Consistent with GHS data.
Mutagenicity Ames TestInactive (Low Conf.)Positive (Alert-based)NegativeLikely Negative. Aliphatic nitro groups are often false positives in rule-based systems.
Carcinogenicity BinaryInactiveInactiveN/ALow Risk. Lacks the aromaticity required for DNA intercalation.
Skin Irritation BinaryActiveN/AN/AHigh Risk. Polar, low MW compounds often penetrate and irritate (confirmed by SDS).
Reliability Domain ScoreHighLow (Rare Fragment)MediumUse Caution. Experimental validation required due to unique scaffold.
Experimental Protocol: The In Silico Workflow

To replicate these results or apply this logic to analogs, follow this self-validating protocol. This workflow minimizes "Garbage In, Garbage Out" errors common with small, polar molecules.

Diagram 2: Consensus Prediction Workflow

Workflow cluster_Models Parallel Processing Input Input: SMILES String C1(COC1)(CN(=O)=O)O PreProcess Standardization (Remove Salts, Neutralize) Input->PreProcess ModelA Model A: Rule-Based (Toxtree/SARpy) Detect Structural Alerts PreProcess->ModelA ModelB Model B: QSAR/ML (ProTox/TEST) Quantitative Prediction PreProcess->ModelB ModelC Model C: Read-Across (VEGA) Find Nearest Neighbors PreProcess->ModelC Consensus Weight of Evidence (WoE) Assessment ModelA->Consensus Alert: Nitro ModelB->Consensus Class 4 ModelC->Consensus Low Similarity Output Final Tox Profile (LD50 + Ames) Consensus->Output

Caption: A robust in silico workflow integrating rule-based alerts, QSAR quantification, and nearest-neighbor read-across.

Step-by-Step Methodology
  • Structure Standardization (Critical Step):

    • Do not use the CAS number alone; databases often have errors.

    • Generate the Canonical SMILES: C1(COC1)(CN(=O)=O)O.

    • Use a tool like Knime or ChemAxon Standardizer to strip salts and ensure the nitro group is represented as [O-] or N(=O)=O depending on the target software's requirement (VEGA prefers the former).

  • Execution of Rule-Based Screening (VEGA/Toxtree):

    • Run the Benigni/Bossa rulebase.

    • Observation: Look for "Aliphatic Nitro" alerts. If the system flags it solely based on "Nitro group" without specifying "Aromatic," downgrade the confidence of the positive prediction.

  • Quantitative Prediction (T.E.S.T.):

    • Select "Consensus Method" (averages all available QSARs).

    • Validation: Check the "Mean Absolute Error" (MAE) of the prediction. If MAE > 0.5 log units, the prediction is unstable.

  • Consensus Scoring (The Scientist's Role):

    • If VEGA says "Mutagenic" (Low Reliability) AND ProTox says "Non-Mutagenic" (High Probability), THEN conclude "Likely Non-Mutagenic but requires Ames Testing."

    • Reasoning: Machine learning (ProTox) often captures the nuance of aliphatic vs. aromatic better than rigid structural alerts (VEGA) for this specific class.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 9942117, Oxetan-3-ol. Retrieved from [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[8][9] Nucleic Acids Research.[10] Retrieved from [Link]

  • Benfenati, E., et al. (2013). VEGA-QSAR: A New Platform for the Assessment of Chemical Properties. Methods in Molecular Biology. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Toxicity Estimation Software Tool (T.E.S.T.). Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Demonstrates metabolic stability of oxetanes). Retrieved from [Link]

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